4-(Isopropylsulphonyl)benzeneboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLXIUSOMMUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657140 | |
| Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |
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Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-98-5 | |
| Record name | B-[4-[(1-Methylethyl)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Isopropylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(Isopropylsulphonyl)benzeneboronic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is a critical determinant of success. Among the vast arsenal of reagents available, boronic acids have carved out a significant niche, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly valuable, member of this class: 4-(Isopropylsulphonyl)benzeneboronic acid. Its unique electronic properties, conferred by the isopropylsulfonyl moiety, make it an attractive partner in the synthesis of complex molecular architectures. This document provides a comprehensive technical overview, blending fundamental chemical properties with practical, field-tested insights to empower researchers in leveraging this reagent to its full potential.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective use in synthesis and purification.
| Property | Value | Reference(s) |
| CAS Number | 850567-98-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃BO₄S | [1][2][3][4] |
| Molecular Weight | 228.07 g/mol | [1][2][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 126-128 °C | [2][4] |
| Solubility | While specific quantitative data is not readily available in the literature, empirical evidence and studies on analogous substituted phenylboronic acids suggest it is soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO.[5] Its solubility in water is expected to be low, a common characteristic of many arylboronic acids.[5] Phenylboronic acid itself has a high solubility in ethers and ketones, but very low solubility in hydrocarbons.[6][7] | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] |
Expert Insight: The electron-withdrawing nature of the para-substituted isopropylsulfonyl group significantly impacts the Lewis acidity of the boronic acid and its reactivity profile. This functional group enhances the electrophilicity of the ipso-carbon, which can be advantageous in the transmetalation step of the Suzuki-Miyaura coupling. However, it's also important to consider that strong electron-withdrawing groups can sometimes promote protodeboronation, especially under harsh basic conditions. Careful optimization of reaction parameters is therefore key.
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthetic route to this compound provides valuable insights into potential impurities and informs handling and storage. A common and logical synthetic approach involves a lithium-halogen exchange followed by borylation.
Figure 1. A plausible synthetic workflow for this compound.
Causality in Experimental Choices:
-
Starting Material: The synthesis logically commences from a readily available substituted benzene, such as 1-bromo-4-(isopropylsulfonyl)benzene.
-
Lithiation: The use of an organolithium reagent like n-butyllithium at low temperatures (-78 °C) is a classic and effective method for generating an aryllithium species from an aryl bromide. The low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.
-
Borylation: The aryllithium is then quenched with an electrophilic boron source, typically an trialkyl borate like triisopropyl borate. The borate ester intermediate is formed.
-
Hydrolysis: Finally, a simple acidic work-up hydrolyzes the boronate ester to yield the desired boronic acid. This step must be controlled to avoid potential degradation of the product.
This sequence ensures a regioselective and efficient synthesis, with the final product often purified by recrystallization.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and validated starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Self-Validating System and Causality:
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount as Pd(0) catalysts are susceptible to oxidation, which would halt the catalytic cycle. The use of degassed solvents and maintaining a positive pressure of an inert gas are self-validating measures for this critical parameter.
-
Base Selection: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base (e.g., a carbonate or phosphate) can significantly impact the reaction rate and yield, and its presence is a key control point.
-
Solvent System: A mixed solvent system, often including water, is frequently employed to ensure the solubility of both the organic substrates and the inorganic base, thereby creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.
Safety and Handling
As with all chemical reagents, a diligent approach to safety is essential when handling this compound.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][8] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3][8]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3][8]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
-
In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] As it is a boronic acid, it may be sensitive to moisture and air over long periods, hence storage under an inert gas is recommended.[4]
Conclusion
This compound is a valuable and versatile building block for synthetic chemists, particularly those engaged in the synthesis of biaryl structures for pharmaceutical and materials science applications. Its unique electronic properties, stemming from the isopropylsulfonyl group, offer distinct advantages in reactivity. By understanding its fundamental properties, synthetic origins, and reactivity profile, and by adhering to rigorous experimental and safety protocols, researchers can effectively and safely incorporate this powerful reagent into their synthetic strategies, paving the way for the discovery and development of novel and impactful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid (CAS 850567-98-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(Isopropylsulphonyl)benzeneboronic acid, a key building block in modern synthetic chemistry. With its unique electronic properties conferred by the isopropylsulfonyl group, this arylboronic acid serves as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. We will delve into its physicochemical properties, synthesis, and purification, with a primary focus on its application in the Suzuki-Miyaura coupling reaction. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of complex molecules and novel chemical entities.
Chapter 1: The Role of Arylboronic Acids in Modern Organic Synthesis
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboronic acids and organic halides or triflates, stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.
Arylboronic acids are central to this transformation. The boronic acid moiety (-B(OH)₂) is a stable, crystalline, and generally non-toxic functional group that can be readily installed on a wide variety of aromatic systems. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the boronic acid in coupling reactions.
The subject of this guide, this compound, is an example of an electron-deficient arylboronic acid. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly impacts the reactivity of the molecule, making it an invaluable tool for synthesizing biaryl compounds containing sulfone motifs. These motifs are prevalent in medicinal chemistry and materials science due to their ability to act as hydrogen bond acceptors and their metabolic stability.
Chapter 2: Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis.
2.1 Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 850567-98-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃BO₄S | [1][3][6][7] |
| Molecular Weight | 228.07 g/mol | [1][3][6] |
| Appearance | White solid | [1][2] |
| Melting Point | 126-128 °C | [1][2][6] |
| Density | 1.29 g/cm³ (Predicted) | [1][2][6] |
| Boiling Point | 443.1 °C (Predicted) | [1][2][6] |
| pKa | 7.72 (Predicted) | [1][2] |
| InChIKey | IGJLXIUSOMMUIV-UHFFFAOYSA-N | [6][7] |
| SMILES | CC(C)S(=O)(=O)c1ccc(cc1)B(O)O | [3][7] |
2.2 Solubility and Stability
This compound is typically soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are frequently used in cross-coupling reactions. It exhibits limited solubility in non-polar solvents and water.
Like many boronic acids, it is susceptible to dehydration to form boroxines (cyclic trimers) upon heating or under vacuum. This is a reversible process, and the presence of water in reaction mixtures typically ensures the boronic acid is the active species. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[1][2]
Chapter 3: Synthesis and Purification Strategies
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. A common synthetic approach is outlined below.
3.1 General Synthetic Workflow
The synthesis typically starts from a readily available substituted benzene derivative. A common route involves the lithiation of 4-bromo(isopropylsulfonyl)benzene followed by quenching with a trialkyl borate ester and subsequent acidic workup.
References
- 1. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 2. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. ivychem.com [ivychem.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Molecular Structure of 4-(Isopropylsulphonyl)benzeneboronic acid
Abstract
This technical guide provides a comprehensive analysis of 4-(Isopropylsulphonyl)benzeneboronic acid, a key building block in modern medicinal chemistry. We will delve into its distinct molecular architecture, detailing the synergistic roles of the boronic acid moiety, the aromatic scaffold, and the isopropylsulfonyl group. This document offers an in-depth exploration of its physicochemical properties, validated synthesis and purification protocols, and advanced spectroscopic characterization. Furthermore, it highlights the compound's strategic application in drug discovery, particularly in the synthesis of complex bioactive molecules via Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.
Introduction: The Strategic Importance of Bifunctional Reagents
In the landscape of drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These organoboron compounds provide a stable yet reactive handle for the formation of new carbon-carbon bonds, accelerating the exploration of chemical space in the quest for novel therapeutics.[1][3] The introduction of the boronic acid group can significantly modify the physicochemical and pharmacokinetic properties of a molecule, and in some cases, the moiety itself can interact with biological targets, as seen in the proteasome inhibitor Bortezomib.[4][5]
Concurrently, the sulfone group (R-S(=O)₂-R') is a privileged functional group in medicinal chemistry.[6] Its inclusion in a drug candidate often enhances key absorption, distribution, metabolism, and excretion (ADME) properties.[7] The sulfone moiety is a strong hydrogen bond acceptor, is metabolically stable, and can increase the polarity of a molecule, thereby improving solubility and reducing lipophilicity.[7][8]
This compound (CAS 850567-98-5) strategically combines these two powerful functional groups on a phenyl scaffold. This unique arrangement makes it a highly valuable building block for creating novel compounds with potentially superior pharmacological profiles. This guide will dissect its molecular structure to provide a foundational understanding of its properties and applications.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by three key components: a central 1,4-disubstituted benzene ring, a boronic acid group [-B(OH)₂], and an isopropylsulfonyl group [-SO₂(CH(CH₃)₂)].
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Aromatic Bonds (simplified) node [shape=point, width=0]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.87,0!"]; p3 [pos="-0.435,-0.75!"]; p4 [pos="0.435,-0.75!"]; p5 [pos="0.87,0!"]; p6 [pos="0.435,0.75!"]; edge [style=dashed, color="#5F6368"]; p1--p2; p2--p3; p3--p4; p4--p5; p5--p6; p6--p1; edge [style=solid, color="#202124"];
// Boronic Acid Group B1 [label="B", pos="0,2.5!"]; O1 [label="O", pos="-0.7,3.5!"]; H1 [label="H", pos="-1.2,4!"]; O2 [label="O", pos="0.7,3.5!"]; H2 [label="H", pos="1.2,4!"]; C1 -- B1 [label=""]; B1 -- O1; O1 -- H1; B1 -- O2; O2 -- H2;
// Isopropylsulfonyl Group S1 [label="S", pos="0,-2.5!"]; O3 [label="O", pos="-0.8,-3.2!"]; O4 [label="O", pos="0.8,-3.2!"]; C7 [label="C", pos="0,-4!"]; H3 [label="H", pos="-0.5,-4.5!"]; C8 [label="C", pos="1,-4.7!"]; C9 [label="C", pos="-1,-4.7!"]; H_C8_1 [label="H", pos="1.5,-4.2!"]; H_C8_2 [label="H", pos="0.8,-5.2!"]; H_C8_3 [label="H", pos="1.5,-5.2!"]; H_C9_1 [label="H", pos="-1.5,-4.2!"]; H_C9_2 [label="H", pos="-0.8,-5.2!"]; H_C9_3 [label="H", pos="-1.5,-5.2!"];
C4 -- S1; S1 -- O3 [label=""]; S1 -- O4 [label=""]; S1 -- C7; C7 -- H3; C7 -- C8; C7 -- C9; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; C9 -- H_C9_1; C9 -- H_C9_2; C9 -- H_C9_3;
// Node Styling C1, C2, C3, C4, C5, C6, C7, C8, C9 [fontcolor="#202124"]; B1, O1, O2, O3, O4, S1 [fontcolor="#202124"]; H1, H2, H3, H_C8_1, H_C8_2, H_C8_3, H_C9_1, H_C9_2, H_C9_3 [fontcolor="#5F6368"]; } end_dot Caption: 2D structure of this compound.
The C-B bond of arylboronic acids is relatively long (1.55–1.59 Å), while the B-O bonds are quite short (1.35–1.38 Å), indicative of their strength.[9] The geometry around the boron atom is trigonal planar. In the solid state, arylboronic acids often exist as hydrogen-bonded dimers or trimers (boroxines), which can influence their physical properties.[9][10] The sulfone group adopts a tetrahedral geometry, with C-S-C and O-S-O bond angles typically around 104-106° and 117-120°, respectively.[11]
Physicochemical Data Summary
The combination of the polar sulfone and boronic acid groups with the nonpolar hydrocarbon components results in a molecule with balanced properties suitable for various synthetic conditions.
| Property | Value | Source(s) |
| CAS Number | 850567-98-5 | [12],[13],[14] |
| Molecular Formula | C₉H₁₃BO₄S | [12],[15],[13] |
| Molecular Weight | 228.07 g/mol | [12],[13] |
| Appearance | White solid | [12],[14] |
| Melting Point | 126-128 °C | [12],[14] |
| pKa (Predicted) | 7.72 ± 0.16 | [12],[14] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | [13] |
| LogP (Predicted) | -0.4515 | [13] |
Synthesis and Characterization
While multiple synthetic routes exist for arylboronic acids, a common and reliable method involves the borylation of an aryl halide. A generalized workflow is presented below.
General Synthesis Workflow
Detailed Experimental Protocol (Illustrative)
Causality: This protocol utilizes a lithium-halogen exchange to generate a reactive aryllithium species, which then acts as a nucleophile. Triisopropyl borate is chosen as the boron source due to its electrophilicity and the steric bulk of the isopropoxy groups, which helps prevent over-addition. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because organolithium reagents are highly reactive towards water and oxygen.[14]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-bromo-4-(isopropylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2M aqueous HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude solid by recrystallization. Commercially available arylboronic acids often contain boroxine anhydrides; recrystallization from water is crucial to ensure the purity of the monomeric boronic acid form for subsequent reactions.[16] The purified product is typically dried under vacuum to yield a white crystalline solid.[12][14]
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The aromatic protons on the benzene ring typically appear as two distinct doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted pattern. The septet for the isopropyl C-H and the doublet for the two methyl groups will be observed in the upfield region (typically δ 3.2-3.5 and δ 1.2-1.4 ppm, respectively). The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.[17][18]
-
¹³C NMR Spectroscopy: The carbon spectrum will show four signals for the aromatic carbons due to symmetry. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[19] The carbons of the isopropyl group and the carbon attached to the sulfonyl group will also be present at their characteristic chemical shifts.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated monoisotopic mass for C₉H₁₃BO₄S is 228.06276 Da.[15]
-
X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding networks that are common in sulfones and boronic acids.[11][22][23]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile building block for synthesizing more complex molecules with therapeutic potential.
Role in Suzuki-Miyaura Cross-Coupling
The primary application is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide (Ar-X) or triflate.[2][24] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and tolerance of a wide range of functional groups.[2]
In this context, this compound serves as the "Ar'-B(OH)₂" component. By coupling it with various aryl or heteroaryl halides, medicinal chemists can rapidly generate libraries of biaryl sulfones. This allows for efficient Structure-Activity Relationship (SAR) studies, where the newly introduced aryl group (Ar) can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound.
Rationale for Use in Drug Design:
-
The Sulfone Moiety: As previously mentioned, the isopropylsulfonyl group is a valuable pharmacophore. It is a metabolically robust, polar moiety that can act as a hydrogen bond acceptor.[7] Its inclusion can improve aqueous solubility, reduce clearance, and modulate the basicity of nearby functional groups, often leading to an improved toxicity profile.[6][7]
-
The Boronic Acid Handle: The boronic acid provides the synthetic access point. Its conversion to a C-C bond in the final product is highly efficient and predictable.[4] While the boronic acid is typically a synthetic intermediate, some approved drugs, like Bortezomib and Vaborbactam, retain this functional group to act as a covalent inhibitor by forming reversible bonds with nucleophilic residues (e.g., serine or threonine) in enzyme active sites.[4][25]
Conclusion
This compound is more than a simple chemical reagent; it is a product of rational design, combining two of medicinal chemistry's most impactful functional groups. Its molecular structure offers a stable, crystalline solid with predictable reactivity. The boronic acid function provides a reliable handle for sophisticated molecular construction via Suzuki-Miyaura coupling, while the isopropylsulfonyl group imparts desirable physicochemical properties crucial for drug development. A thorough understanding of its structure, properties, and synthesis, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. Harman Research Group - Sulfone [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 15. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]
- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. alpaipars.com [alpaipars.com]
- 22. mdpi.com [mdpi.com]
- 23. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-(Isopropylsulphonyl)benzeneboronic acid
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of sulfonyl groups and boronic acids has become a cornerstone for the development of novel molecular entities. 4-(Isopropylsulphonyl)benzeneboronic acid stands out as a particularly valuable building block. The sulfonyl group imparts metabolic stability and can act as a hydrogen bond acceptor, while the boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The isopropyl substituent provides a degree of steric bulk and lipophilicity that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final compound. This guide provides a comprehensive technical overview of its physical characteristics, analytical protocols, and applications, grounded in scientific principles to ensure reproducibility and reliability in your research.
PART 1: Core Physical and Chemical Characteristics
A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis. The physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H13BO4S[1][2] |
| Molecular Weight | 228.07 g/mol [1][2] |
| Appearance | White to off-white solid[2][3] |
| Melting Point | 126-128 °C[1][2][3] |
| Boiling Point (Predicted) | 443.1±51.0 °C[2][3] |
| Density (Predicted) | 1.29±0.1 g/cm³[1][2][3] |
| pKa (Predicted) | 7.72±0.16[2][3] |
| Solubility | Soluble in methanol; solubility in water is limited.[4][5][6] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[2][3] |
Expert Commentary on Physicochemical Properties: The melting point indicates a stable solid at room temperature. Its predicted pKa suggests it is a weak acid. The limited solubility in water is an important consideration for reaction and workup conditions, often necessitating the use of organic co-solvents. Proper storage under an inert atmosphere at refrigerated temperatures is crucial to prevent degradation, particularly dehydration to the corresponding boroxine.
PART 2: Analytical Characterization and Quality Control
Ensuring the identity and purity of starting materials is a non-negotiable aspect of robust scientific research. A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. While specific shifts can vary slightly based on the solvent and concentration, the expected patterns are highly characteristic.
-
¹H NMR: Key signals include the doublet for the isopropyl methyl protons, the corresponding septet for the methine proton, and the characteristic doublets of the para-substituted aromatic ring. The boronic acid protons typically appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the isopropyl methyl and methine carbons, as well as the aromatic carbons. The carbon atom attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An exact mass measurement can further corroborate the elemental composition.[1]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for boronic acids.
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm, is standard.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
Rationale for Method Design: The use of a C18 column separates compounds based on their hydrophobicity. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and provide a source of protons for mass spectrometry detection if an LC-MS system is used.
Workflow for Analytical Characterization
Caption: A logical workflow for the analytical characterization of this compound.
PART 3: Synthesis, Purification, and Handling
Synthetic Considerations
The synthesis of this compound typically involves the introduction of the isopropylsulfonyl group onto a phenyl precursor, followed by a borylation step. The specific reagents and conditions can be tailored to achieve the desired yield and purity.
Purification Strategies
Purification is a critical step to remove unreacted starting materials, byproducts, and catalysts.
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common alternative. The polarity of the eluent is carefully chosen to allow for the separation of the desired product from impurities.
Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. By treating a solution of the crude product with a base, the boronic acid is converted to its water-soluble boronate salt, which can be separated from non-acidic impurities by extraction into an aqueous layer. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which can then be extracted back into an organic solvent.[7]
Purification Workflow Example
Caption: A workflow demonstrating the purification of a boronic acid using acid-base extraction.
Handling and Storage
Proper handling and storage procedures are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][3][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2][3] Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can affect their reactivity.
Conclusion
This compound is a valuable reagent with a well-defined set of physical characteristics. Its successful application in research and development hinges on a thorough understanding of these properties, coupled with rigorous analytical characterization and appropriate handling and purification techniques. The protocols and workflows presented in this guide are designed to provide a solid foundation for the effective and safe utilization of this versatile building block in your synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 16152-51-5 CAS MSDS (4-Isopropylbenzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. keyorganics.net [keyorganics.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid and Its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-(Isopropylsulphonyl)benzeneboronic acid, a key reagent in modern organic synthesis. Moving beyond a simple list of synonyms, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Nomenclature and Identification: Establishing a Common Language
Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several names in literature and commercial catalogs. Understanding these alternatives is crucial for effective information retrieval and communication.
Systematic and Common Names
The most frequently encountered names for this compound are:
-
4-(Isopropylsulfonyl)phenylboronic acid : This is a widely accepted and used name in chemical databases and by suppliers.[1]
-
4-Isopropylsulfonylbenzeneboronic acid : Another common variant.[1]
-
(4-propan-2-ylsulfonylphenyl)boronic acid : The IUPAC (International Union of Pure and Applied Chemistry) preferred name, which provides a more systematic description of the molecule's structure.[]
-
[4-[(1-Methylethyl)sulfonyl]phenyl]boronic acid : A variation of the systematic name.[1]
-
Boronic acid, B-[4-[(1-Methylethyl)sulfonyl]phenyl]- : A name often used in indexing and abstracting services.
Chemical Identifiers
For precise identification, standardized identifiers are indispensable.
| Identifier | Value | Source |
| CAS Number | 850567-98-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₃BO₄S | --INVALID-LINK--[] |
| Molecular Weight | 228.07 g/mol | --INVALID-LINK--[1] |
| InChI | InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | --INVALID-LINK--[] |
| InChIKey | IGJLXIUSOMMUIV-UHFFFAOYSA-N | N/A |
| Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O | --INVALID-LINK--[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity.
| Property | Value | Source |
| Melting Point | 126-128 °C | --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 443.1 ± 51.0 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| pKa (Predicted) | 7.72 ± 0.16 | --INVALID-LINK--[3] |
| Appearance | White solid | --INVALID-LINK--[3] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK--[3] |
Synthesis and Reactivity
Phenylboronic acids are generally synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a trialkyl borate, followed by acidic hydrolysis.[4][5]
A plausible synthetic route to this compound is outlined below. This is a generalized scheme, and specific reaction conditions may vary.
Caption: Generalized synthesis of this compound.
Experimental Protocol: A General Approach
-
Formation of the Organometallic Reagent : 4-Bromophenyl isopropyl sulfone is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent like n-butyllithium at low temperatures (typically -78 °C) in an anhydrous ether solvent (such as THF or diethyl ether) under an inert atmosphere.
-
Borylation : The resulting organometallic intermediate is then treated with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This reaction is highly exothermic and is maintained at low temperatures.
-
Hydrolysis : The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester intermediate, yielding the final boronic acid product.
-
Purification : The product is then isolated and purified, typically by extraction and recrystallization.
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound in drug discovery and organic synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate).
The isopropylsulfonyl group is an important pharmacophore that can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, potentially enhancing its biological activity and pharmacokinetic properties.[9]
Caption: The Suzuki-Miyaura coupling reaction.
Spectroscopic Characterization
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet), as well as signals for the aromatic protons on the benzene ring, which would likely appear as two doublets due to the para-substitution pattern.
-
¹³C NMR : The carbon NMR would show signals for the two distinct carbons of the isopropyl group and the carbons of the phenyl ring. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
-
IR Spectroscopy : The infrared spectrum would exhibit strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). There would also be characteristic peaks for the aromatic C-H and C=C bonds, as well as a broad O-H stretch from the boronic acid moiety.[10][11]
-
Mass Spectrometry : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]
-
Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere.[3]
Commercial Availability
This compound is available from a variety of chemical suppliers. Researchers should consult the websites of these suppliers for current pricing and availability. Some suppliers include:
-
Sigma-Aldrich
-
ChemScene[1]
-
BOC Sciences[]
-
Oakwood Chemical[12]
-
Apollo Scientific[13]
-
ChemicalBook[3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its various names, properties, and reactivity is essential for its effective use in the laboratory. As the demand for novel pharmaceuticals continues to grow, the importance of such well-defined and functionalized reagents will undoubtedly increase.
References
- 1. chemscene.com [chemscene.com]
- 3. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. (4-(Isopropylsulfonyl)phenyl)boronic acid [oakwoodchemical.com]
- 13. raineslab.com [raineslab.com]
A Technical Guide to the Purity of Commercially Available 4-(Isopropylsulphonyl)benzeneboronic Acid for Pharmaceutical Applications
Introduction: The Critical Role of Purity in Drug Development
4-(Isopropylsulphonyl)benzeneboronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Its application is pivotal in the development of novel therapeutic agents across various disease areas. For researchers, scientists, and drug development professionals, the purity of this starting material is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent intermediates and the final active pharmaceutical ingredient (API), and ultimately, patient safety.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including the ICH Q11 guidelines, that emphasize the need for well-characterized starting materials with controlled impurity profiles.[1][2] This guide provides an in-depth technical overview of the purity levels of commercially available this compound, the analytical methodologies for its comprehensive characterization, and a discussion of common impurities and their control.
Commercial Purity Landscape
Commercially available this compound is typically offered at purities of 97% or higher. However, the stated purity on a supplier's bottle or catalog is a high-level summary. A deeper understanding requires a comprehensive analysis of the certificate of analysis (CoA) and in-house verification. The table below summarizes the typical purity specifications from various suppliers.
| Supplier Category | Stated Purity Range (%) | Common Analytical Techniques Listed |
| Major Chemical Suppliers | ≥97.0 - ≥98.0 | HPLC, NMR |
| Specialized Building Block Providers | ≥98.0 | HPLC, NMR, Elemental Analysis |
| Bulk/Commercial Scale Manufacturers | ≥99.0 (by request) | HPLC, NMR, GC (for residual solvents), Karl Fischer (for water content) |
It is imperative for drug development professionals to recognize that even at high nominal purities, the presence of specific impurities can have a significant impact on downstream processes and the final product quality.
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential for the robust characterization of this compound. The following methods are industry-standard for assessing purity and identifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, capable of separating the main component from structurally similar impurities.
HPLC workflow for purity analysis.
Step-by-Step HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
This method provides excellent separation of the parent compound from both more and less polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and the identification of organic impurities.
NMR analysis workflow.
¹H NMR (400 MHz, DMSO-d₆): The expected signals for this compound would include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton, and two doublets in the aromatic region, along with a broad singlet for the boronic acid protons. Impurity signals can often be detected at low levels.
¹³C NMR (100 MHz, DMSO-d₆): This provides confirmation of the carbon skeleton. A key feature to note is that the carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[3]
Mass Spectrometry (MS)
Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Karl Fischer Titration
Boronic acids are known to form anhydrides through the loss of water.[4][5] Therefore, determining the water content is crucial for an accurate assessment of the active molecule's concentration. Karl Fischer titration is the gold standard for this measurement.[6][7][8][9]
Step-by-Step Karl Fischer Protocol (Volumetric):
-
Titrant: A one-component Karl Fischer reagent with a known titer.
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Procedure: a. Add the solvent to the titration vessel and titrate to a stable endpoint to remove any residual water. b. Accurately weigh a sample of this compound and add it to the vessel. c. Titrate with the Karl Fischer reagent to the endpoint. d. The water content is calculated based on the volume of titrant consumed and its titer.
Common Impurities and Their Origins
The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for the synthesis of aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[1][10][11]
Synthetic pathway and potential impurities.
Common Impurities:
| Impurity Name | Structure | Typical Origin |
| Isopropyl Phenyl Sulfone | C₆H₅SO₂(CH(CH₃)₂) | Protodeboronation or incomplete reaction of the Grignard reagent. |
| Boronic Anhydride | (C₉H₁₂BO₃S)₃ | Dehydration of the boronic acid, can be present in equilibrium.[4][5][12] |
| 4,4'-Bis(isopropylsulfonyl)biphenyl | (CH(CH₃)₂)SO₂-C₆H₄-C₆H₄-SO₂(CH(CH₃)₂) | Homocoupling of the Grignard reagent. |
| Boric Acid | B(OH)₃ | Hydrolysis of excess borate ester. |
Conclusion: A Commitment to Quality
The purity of this compound is a cornerstone of robust and reproducible drug development. A thorough understanding of the commercial purity landscape, coupled with the implementation of a comprehensive suite of analytical techniques, is essential for ensuring the quality of this critical starting material. By diligently identifying and controlling impurities, researchers and drug development professionals can mitigate risks, streamline synthetic processes, and ultimately contribute to the development of safe and effective medicines.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. quveon.com [quveon.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic data for 4-(Isopropylsulphonyl)benzeneboronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Isopropylsulphonyl)benzeneboronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, this compound (C₉H₁₃BO₄S) emerges as a compound of significant interest. The incorporation of the isopropylsulfonyl moiety can enhance the pharmacological properties of a drug candidate, such as improving metabolic stability or acting as a key pharmacophore.[3] The boronic acid functional group itself is not just a synthetic handle; it has been increasingly utilized in drug design to form reversible covalent bonds with biological targets, leading to improved potency and pharmacokinetic profiles.[4]
This guide provides a comprehensive technical overview of the spectroscopic methods used to confirm the identity, purity, and structural integrity of this compound. As Senior Application Scientist, my focus is not merely on the data itself, but on the underlying principles and experimental rationale that ensure robust and reliable characterization—a cornerstone of any successful research and development program. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-tested protocols.
Section 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's physical characteristics is the foundation for its analytical characterization.
| Property | Value | Source |
| Melting Point | 126-128 °C | [5][7][8] |
| Boiling Point | 443.1 °C (Predicted) | [5][7] |
| Density | 1.29 g/cm³ (Predicted) | [5][7] |
| pKa | 7.72 (Predicted) | [7][8] |
| Appearance | White solid | [7][8] |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic ring, the isopropyl group, and the boronic acid moiety.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides a map of the hydrogen atoms within the molecule, offering critical insights into the electronic environment and neighboring protons.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is the preferred solvent. Its polarity readily dissolves the boronic acid, and its high boiling point allows for stable acquisitions. Crucially, it enables the observation of the exchangeable B(OH)₂ protons, which would be lost in solvents like D₂O.
-
Frequency: A higher field magnet (e.g., 500 MHz) is recommended to achieve better signal dispersion, particularly for resolving the aromatic proton signals which are subject to second-order coupling effects.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-32 scans, 2-second relaxation delay).
-
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the residual DMSO peak to δ 2.50 ppm.
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid group appear as a broad singlet. Its chemical shift is concentration-dependent. |
| ~7.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -SO₂) | These protons are deshielded by the strongly electron-withdrawing sulfonyl group. They are ortho to the boronic acid group and split by the adjacent meta protons. |
| ~7.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -SO₂) | These protons are ortho to the boronic acid group and less deshielded than their counterparts. They are split by the adjacent ortho protons. |
| ~3.30 | sept, J ≈ 6.9 Hz | 1H | -CH(CH₃)₂ | This proton is split into a septet by the six equivalent methyl protons. The chemical shift is downfield due to the adjacent sulfonyl group. |
| ~1.15 | d, J ≈ 6.9 Hz | 6H | -CH(CH₃ )₂ | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |
Note: The aromatic region may present as two distinct doublets or as a more complex AA'BB' system depending on the spectrometer frequency.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
Experimental Protocol: ¹³C NMR
The sample prepared for ¹H NMR can be used directly. Data is acquired using a standard proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. The spectrum is referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Ar-C -SO₂ | Quaternary carbon directly attached to the highly electronegative sulfonyl group is significantly deshielded. |
| ~135 | Ar-C H (ortho to -SO₂) | Aromatic carbons deshielded by the sulfonyl group. |
| ~127 | Ar-C H (meta to -SO₂) | Aromatic carbons ortho to the boronic acid group. |
| ~130 | Ar-C -B(OH)₂ | The carbon attached to boron. Its signal can be broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus.[9] |
| ~55 | C H(CH₃)₂ | The methine carbon, shifted downfield by the attached sulfonyl group. |
| ~15 | CH(C H₃)₂ | The two equivalent methyl carbons appear at a typical upfield aliphatic chemical shift. |
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[10]
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | B(O-H )₂ |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H |
| ~1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | B-O Stretch | B-O -H |
| 1310 & 1150 | Strong | S=O Asymmetric & Symmetric Stretch | R-SO₂ -R |
| ~1100 | Strong | C-S Stretch | Ar-S O₂ |
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[11]
Causality Behind Experimental Choices:
-
Technique: High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. ESI in negative ion mode is often preferred for boronic acids as they can readily deprotonate to form a stable [M-H]⁻ ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Data Acquisition (Negative Ion Mode):
-
Set the mass spectrometer to scan in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the accurate mass of the most abundant parent ion. Use this mass to confirm the elemental composition (C₉H₁₃BO₄S).
Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Analysis |
| [M-H]⁻ | 227.0555 | ~227.0555 | The deprotonated parent molecule. Its accurate mass confirms the molecular formula. |
| [M+HCOO]⁻ | 273.0610 | ~273.0610 | An adduct with formate, which is often present as a contaminant in the mobile phase or system. |
Predicted Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments would arise from the loss of the isopropyl group or cleavage of the sulfonyl group.
Section 5: Integrated Analytical Workflow
The confirmation of this compound's structure is not reliant on a single technique, but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates this integrated approach.
Caption: Integrated workflow for the structural verification of this compound.
Conclusion
The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the elemental composition with high accuracy, while IR spectroscopy provides rapid confirmation of essential functional groups, notably the B-O, O-H, and S=O bonds. The convergence of data from these orthogonal methods provides an unambiguous and robust confirmation of the compound's identity and integrity, a critical requirement for its application in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 7. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 8. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-(Isopropylsulphonyl)benzeneboronic Acid
This guide provides an in-depth framework for the safe handling, use, and disposal of 4-(Isopropylsulphonyl)benzeneboronic acid (CAS No. 850567-98-5), a reagent increasingly utilized in medicinal chemistry and drug development. Designed for researchers, scientists, and process chemists, this document moves beyond procedural checklists to instill a deep understanding of the material's properties and the rationale behind critical safety protocols. By synthesizing material-specific data with established best practices for the boronic acid chemical class, this guide aims to foster a proactive safety culture in the laboratory.
Compound Profile and Risk Assessment
This compound is a white solid organoboron compound.[1] While specific toxicological data for this exact molecule is limited, the Globally Harmonized System (GHS) classification derived from supplier Safety Data Sheets (SDS) provides a clear directive for risk assessment.[1][2]
Hazard Identification
The primary hazards associated with this compound are significant and demand rigorous control measures. It is classified with the following hazard statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate handling protocols that prevent direct contact and aerosol generation. The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07), indicating its irritant properties.[1][3]
| Hazard Statement | GHS Classification | Key Implication |
| H315 | Skin Irritation (Category 2) | Prolonged or repeated contact can lead to inflammation and dermatitis. Impervious gloves are mandatory. |
| H319 | Serious Eye Irritation (Category 2A) | Direct contact can cause significant, potentially painful, irritation. Chemical splash goggles are essential. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | The compound is a fine powder that can be easily inhaled, leading to irritation of the nose, throat, and lungs. All handling of the solid must be performed in a ventilated enclosure. |
The Cornerstone of Safety: Exposure Control and Personal Protection
A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood.[4] This is non-negotiable. The causality is clear: the compound's potential to cause respiratory irritation (H335) means that any procedure generating dust—including weighing, transferring, and preparing solutions—must be contained to prevent inhalation.[2][4]
-
Rationale: A fume hood provides constant airflow, drawing airborne particles away from the operator's breathing zone. The sash should be kept as low as possible to maximize capture velocity.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as during quenching of a reaction mixture.
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard for handling this compound.[4][6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid self-contamination.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
-
Respiratory Protection: For routine operations within a functioning fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter would be necessary for emergency response personnel.[5]
Caption: PPE Donning and Doffing Sequence for Safe Handling.
Standard Operating Procedures (SOPs): From Storage to Disposal
Adherence to validated protocols is paramount. The following sections detail step-by-step methodologies for common laboratory workflows.
Storage and Stability
-
Requirement: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][8] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Causality: Boronic acids, as a class, can be sensitive to moisture and air. Improper storage can lead to degradation, potentially forming boroxines (cyclic anhydrides), which can affect reactivity and stoichiometry in subsequent chemical reactions. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[9]
Step-by-Step Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.
-
Tare: Tare the balance.
-
Transfer: Using a spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weigh boat. Perform this action slowly to avoid creating airborne dust.
-
Close: Immediately and securely close the main reagent bottle.
-
Dissolution: Place the weigh boat containing the compound into the vessel intended for dissolution (e.g., a round-bottom flask). Add the chosen solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Cleanup: Dispose of the spatula tip (if disposable) and weigh boat into a designated solid hazardous waste container located within the fume hood.
Accidental Release and Spill Management
Prompt and correct response to a spill is crucial to prevent exposure and contamination.
-
Small Dry Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the material into a labeled hazardous waste container.[2] Use dry cleanup procedures and avoid generating dust.[2]
-
Wipe the area with a damp cloth, then decontaminate the surface.
-
Place all cleanup materials into the sealed hazardous waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Decision-Making Workflow for Spill Response.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[6]
-
Segregation: Do not mix boronic acid waste with other waste streams unless approved by EHS.[6]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program.[8][10]
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][8] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area thoroughly with soap and plenty of water.[2][8] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][8] If the person feels unwell, call a poison control center or doctor.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7][11] Immediately give a glass of water.[2] First aid is not generally required, but if in doubt, contact a poison control center or a doctor.[2] |
References
- 1. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Isopropylsulphonyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 4-(Isopropylsulphonyl)benzeneboronic acid. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. This document offers in-depth mechanistic insights, validated experimental protocols, and practical guidance on catalyst selection, reaction optimization, and troubleshooting. The aim is to equip researchers with the necessary knowledge to successfully and efficiently employ this versatile reagent in their synthetic endeavors.
Introduction: The Significance of Electron-Deficient Coupling Partners
The Suzuki-Miyaura reaction stands as one ofthe most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis, owing to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] While the coupling of electron-rich and neutral arylboronic acids is well-established, the use of electron-deficient partners, such as this compound, presents unique challenges and opportunities.
The potent electron-withdrawing nature of the isopropylsulfonyl group significantly alters the electronic properties of the boronic acid. This modification is highly desirable in drug discovery, as sulfonyl groups can act as hydrogen bond acceptors, improve metabolic stability, and modulate the physicochemical properties of a molecule. However, these electronic effects also impact the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle. It is a common misconception that electron-withdrawing groups slow down the reaction; in fact, they can accelerate the crucial transmetalation step.[3] The primary challenge with many electron-deficient boronic acids is their increased susceptibility to side reactions, particularly base-mediated protodeboronation.[4]
This guide will dissect the mechanistic nuances of coupling with this compound and provide robust protocols to mitigate potential side reactions, thereby enabling its effective use in complex molecule synthesis.
Mechanistic Considerations: The Role of the Sulfonyl Group
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to rational protocol design.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) species. The reactivity of the electrophile generally follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
The isopropylsulfonyl group on the boronic acid exerts a strong -I and -R effect, withdrawing electron density from the aromatic ring. This has two main consequences:
-
Increased Lewis Acidity: The boron center becomes more Lewis acidic, which can facilitate the formation of the boronate "ate" complex with the base.
-
Polarization of the C-B bond: The carbon atom attached to the boron becomes more electrophilic. While seemingly counterintuitive, studies have shown that electron-poor arylboronic acids can undergo transmetalation more rapidly than their electron-rich counterparts.[3]
However, the primary challenge with this compound is its stability under basic conditions. The electron-withdrawing sulfonyl group makes the ipso-carbon susceptible to protonation, leading to protodeboronation, a non-productive side reaction that consumes the starting material.[4] Therefore, the choice of base and reaction conditions is critical to favor the productive cross-coupling pathway.
Experimental Protocols
Materials and Reagents
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-Bromoanisole, 1-Bromo-4-(trifluoromethyl)benzene, 2-Bromopyridine
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: SPhos, XPhos, RuPhos, or Tricyclohexylphosphine (PCy₃)
-
Base: K₃PO₄, K₂CO₃, Cs₂CO₃
-
Solvent: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), with water as a co-solvent.
Note: All reagents should be of high purity. Solvents should be degassed prior to use to prevent oxidation of the Pd(0) catalyst.
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl bromides.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability. Aryl chlorides may require more active catalysts.[6] |
| Boronic Acid | 1.2 - 1.5 equiv | An excess is used to compensate for potential homocoupling or protodeboronation. |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol %) | A common and effective palladium source. |
| Ligand | SPhos (4 mol %) | Bulky, electron-rich phosphine ligands are crucial for stabilizing the catalyst and promoting reductive elimination.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A moderately strong base that is effective in promoting transmetalation while minimizing protodeboronation.[4] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Protocol: Synthesis of 4-Methoxy-4'-(isopropylsulfonyl)-1,1'-biphenyl
This protocol describes the coupling of 4-bromoanisole with this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-4'-(isopropylsulfonyl)-1,1'-biphenyl.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst and ligand. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Poor choice of ligand/base | Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). | |
| Significant Protodeboronation | Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃ or KF).[5] Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous exclusion of air from the reaction. |
| Dehalogenation of Aryl Halide | Presence of water/hydride source | Use anhydrous solvents and ensure the base is not excessively hydrated. |
Conclusion
This compound is a highly valuable, albeit challenging, coupling partner in Suzuki-Miyaura reactions. Its electron-deficient nature necessitates careful consideration of reaction parameters to outcompete potential side reactions like protodeboronation. By employing bulky, electron-rich phosphine ligands, moderately strong inorganic bases like K₃PO₄, and maintaining a strictly inert atmosphere, researchers can successfully incorporate this important sulfonyl-containing motif into a wide range of molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and high-yielding cross-coupling methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-(Isopropylsulphonyl)benzeneboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-(Isopropylsulphonyl)benzeneboronic acid has emerged as a cornerstone reagent, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique electronic properties and synthetic versatility make it an invaluable tool for medicinal chemists aiming to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of its role in the development of clinically significant kinase inhibitors.
Introduction: The Significance of the 4-(Isopropylsulphonyl)phenyl Moiety
The 4-(isopropylsulphonyl)phenyl group, introduced through the use of this compound, imparts several desirable characteristics to a drug molecule. The sulfonyl group is a strong hydrogen bond acceptor and can engage in crucial interactions with the target protein, often leading to a significant increase in binding affinity and potency.[1] Furthermore, the isopropyl substituent can provide favorable steric interactions within the binding pocket and contribute to improved metabolic stability, a critical factor in determining a drug's in vivo efficacy.[2]
The boronic acid functionality of this compound makes it an ideal substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a workhorse in medicinal chemistry, enabling the efficient and reliable formation of carbon-carbon bonds between aryl or heteroaryl partners.[3][4] The stability and commercial availability of this compound further enhance its utility in drug discovery programs.
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors: The Case of Ceritinib
A prime example of the successful application of the 4-(isopropylsulphonyl)phenyl moiety is in the development of Ceritinib (LDK378), a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[5] ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6]
The synthesis of Ceritinib involves the coupling of a 2,4-diaminopyrimidine core with various substituted aryl groups. The 4-(isopropylsulphonyl)phenyl group, introduced via a precursor derived from 2-(isopropylsulfonyl)benzenamine, plays a critical role in the drug's high affinity for the ALK active site.[5] While the final synthetic steps of the approved drug may not directly involve a Suzuki-Miyaura coupling with this compound, the development of analogous compounds and the exploration of structure-activity relationships (SAR) heavily rely on this versatile building block.
The ALK Signaling Pathway and the Mechanism of Inhibition
Constitutively active ALK fusion proteins drive tumor growth and survival by activating several downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis. ALK inhibitors like Ceritinib are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting these oncogenic signals.[3][4]
Caption: The ALK signaling pathway and the inhibitory action of Ceritinib.
Experimental Protocols: Suzuki-Miyaura Coupling of this compound
The following protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a chloro- or bromo-pyrimidine derivative, a key step in the synthesis of various kinase inhibitors.
Materials
-
This compound (1.0 - 1.5 equivalents)
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification
Reaction Setup and Procedure
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrimidine (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation: Biological Activity and Reaction Yields
The incorporation of the 4-(isopropylsulphonyl)phenyl moiety has led to the development of highly potent kinase inhibitors. The following tables summarize key data for representative compounds and a typical Suzuki-Miyaura coupling reaction.
Table 1: Biological Activity of Kinase Inhibitors Featuring the 4-(Isopropylsulphonyl)phenyl Moiety
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Ceritinib (LDK378) | ALK | 0.15 | [6] |
| VX-970 (M6620) | ATR | <1 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1,4-dioxane/H₂O (2:1) | 100 | 15 (microwave) | 81 | [7] |
| Pd(dppf)Cl₂ | 1,4-dioxane/H₂O (2:1) | 100 | 15 (microwave) | 58 | [7] |
| Pd(OAc)₂ | 1,4-dioxane/H₂O (2:1) | 100 | 15 (microwave) | 35 | [7] |
Note: The yields presented are for a model reaction with phenylboronic acid and are representative of what can be expected for similar couplings with this compound, although optimization may be required.
Conclusion
This compound is a strategically important building block in medicinal chemistry, enabling the synthesis of complex and highly potent kinase inhibitors. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the 4-(isopropylsulphonyl)phenyl moiety, which has been shown to be a key pharmacophore in several clinically relevant drugs. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile reagent in their own discovery programs.
References
- 1. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro- N 2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)- N 4-(2-(isopropylsulfonyl) phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - OAK Open Access Archive [oak.novartis.com]
- 6. Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Strategic Application of 4-(Isopropylsulphonyl)benzeneboronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Isopropylsulphonyl)benzeneboronic acid has emerged as a particularly valuable reagent for researchers, scientists, and drug development professionals. Its unique electronic properties and steric profile make it an exceptional component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This document provides an in-depth technical guide, including detailed application notes and validated protocols, for the effective utilization of this versatile building block.
The presence of the isopropylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the boronic acid. This electronic feature enhances the electrophilicity of the boron atom, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] This often leads to higher yields and faster reaction times compared to reactions with electron-rich or sterically hindered boronic acids.[3] The isopropyl group, while contributing to the electron-withdrawing nature of the sulfonyl moiety, also provides a degree of steric bulk that can influence the regioselectivity of certain reactions and may improve the solubility of the reagent and its derivatives in organic solvents.
This guide will delve into the practical applications of this compound, with a focus on its role in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 850567-98-5 | [4] |
| Molecular Formula | C₉H₁₃BO₄S | [4] |
| Molecular Weight | 228.07 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 126-128 °C | [4] |
| pKa (Predicted) | 7.72 ± 0.16 | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This compound is an excellent coupling partner in these reactions, particularly for the synthesis of complex biaryl structures.
Mechanistic Considerations: The Role of the Isopropylsulfonyl Group
The efficacy of this compound in the Suzuki-Miyaura reaction is deeply rooted in its electronic properties. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the isopropylsulfonyl group plays a pivotal role in the transmetalation step. By withdrawing electron density from the phenyl ring, it increases the Lewis acidity of the boron atom, thereby accelerating the transfer of the aryl group from the boronic acid to the palladium center.[1][3]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery: Synthesis of Macitentan Intermediate
A prominent example of the utility of sulfonyl-substituted phenylboronic acids is in the synthesis of the dual endothelin receptor antagonist, Macitentan. While the literature describes the use of the closely related 4-(propylsulfamoyl)phenylboronic acid, the underlying synthetic strategy is directly applicable to this compound for the creation of analogous structures.[5] This highlights the importance of this class of building blocks in accessing complex pharmaceutical agents.
The core of the synthesis involves a Suzuki-Miyaura coupling between a substituted pyrimidine and the sulfonyl-substituted phenylboronic acid. This reaction is pivotal for constructing the key biaryl linkage present in the final drug molecule.
Figure 2: General synthetic workflow towards Macitentan analogues.
Detailed Experimental Protocols
The following protocols are provided as a guide for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction. These are based on well-established procedures and can be adapted for a variety of substrates.[6][7]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a standard procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and synthesis, microwave-assisted protocols offer a significant advantage.[1]
Materials:
-
Halogenated pyrimidine or other aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Ethyl acetate (for workup)
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the halogenated pyrimidine (0.5 mmol), this compound (0.6 mmol), palladium(II) acetate (0.01 mmol), triphenylphosphine (0.02 mmol), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes with stirring.
-
Work-up and Purification: After cooling to room temperature, the work-up and purification can be performed as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature or time | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Increase reaction temperature or extend reaction time |
| Formation of Homocoupled Byproducts | - Excess boronic acid- Presence of oxygen | - Use a stoichiometry of 1.1-1.2 equivalents of boronic acid- Maintain a strict inert atmosphere |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents- Monitor the reaction closely and stop when complete |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research. Its strong electron-withdrawing character facilitates efficient Suzuki-Miyaura cross-coupling reactions, leading to high yields of desired biaryl and heteroaryl products. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable reagent into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 4-(Isopropylsulphonyl)benzeneboronic acid
An Application Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid: Properties, Protocols, and Mechanistic Insights
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of this compound. It moves beyond a simple procedural outline to deliver in-depth insights into the compound's properties, the rationale behind experimental choices, and robust protocols for its application, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Introduction and Compound Profile
This compound is an organoboron compound featuring a boronic acid functional group and an isopropylsulfonyl moiety attached to a phenyl ring. Organoboron compounds are pivotal in modern organic chemistry, serving as versatile intermediates in the synthesis of complex molecules.[1] The defining characteristic of this particular reagent is the presence of the strongly electron-withdrawing isopropylsulfonyl group. This feature significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid, making it a valuable building block in medicinal chemistry and materials science. For instance, the sulfonyl group can modulate the pKa of the boronic acid, which can be advantageous in specific reaction conditions, such as boronate affinity chromatography.[2] Furthermore, sulfonamide-containing boronic acids have been explored as potent enzyme inhibitors, highlighting the pharmaceutical relevance of the sulfonyl group.[3][4]
Physicochemical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 850567-98-5 | [5][6] |
| Molecular Formula | C₉H₁₃BO₄S | [7] |
| Molecular Weight | 228.07 g/mol | [6] |
| Appearance | White solid | [8] |
| Melting Point | 126-128 °C | [5][6] |
| Density | 1.29 g/cm³ (Predicted) | [5][8] |
| pKa | 7.72 ± 0.16 (Predicted) | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][8] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, facilitating the formation of carbon-carbon bonds, typically between two sp²-hybridized carbons.[9] This palladium-catalyzed reaction couples an organoboron species (like our title compound) with an organic halide or triflate. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing the reaction.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials and Reagents
| Reagent | Grade | Notes |
| This compound | >97% Purity | The limiting reagent. |
| Aryl Bromide (e.g., 4-bromoanisole) | >98% Purity | The coupling partner. |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Grade | Pre-catalyst. |
| Tricyclohexylphosphine (PCy₃) | Ligand | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | The base. Must be finely ground. |
| Toluene | Anhydrous | Reaction solvent. |
| Deionized Water | High Purity | For biphasic system and workup. |
| Ethyl Acetate | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying organic layer. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Workflow
The following diagram outlines the general experimental workflow.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
Reagent Quantities for a 1.0 mmol Scale Reaction:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) | Equivalents |
| 4-Bromoanisole | 187.04 | 1.0 | 187 | 1.0 |
| This compound | 228.07 | 1.2 | 274 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 | 4.5 | 0.02 (2 mol%) |
| PCy₃ | 280.43 | 0.04 | 11.2 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 3.0 | 637 | 3.0 |
| Toluene / Water (10:1) | - | - | 5.5 mL | - |
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (274 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and finely ground potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ ligand (11.2 mg, 0.04 mmol). Briefly place this vial under inert gas, then add the solids to the main reaction flask against a positive flow of inert gas.
-
Reaction Execution: Secure a reflux condenser to the flask, ensuring the inert gas line is attached to the top. Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized); Insufficiently degassed solvents; Poor quality base. | Ensure a robust inert atmosphere. Use freshly opened, high-purity catalyst and ligand. Thoroughly degas all solvents. Use a freshly opened, finely ground anhydrous base. |
| Homocoupling of Boronic Acid | Presence of oxygen; Reaction temperature too high. | Improve degassing procedure.[10] Lower the reaction temperature and potentially increase reaction time. |
| Protodeboronation (Loss of -B(OH)₂) | Excess water or acidic impurities; Prolonged reaction times at high temperature. | Use anhydrous solvents and ensure the base is not hygroscopic. Monitor the reaction closely and work up promptly upon completion. |
| Difficult Purification | Close-running impurities or residual starting materials. | Optimize the chromatography eluent system using TLC. Consider a different solvent system or a recrystallization step if the product is a solid. |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organoboron Compounds: Boron compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with water.[12]
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, avoiding inhalation of the fine powder.
-
Phosphine Ligands: Many phosphine ligands, like PCy₃, are air-sensitive and can be toxic. Handle exclusively under an inert atmosphere.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 7. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 8. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Boron - ESPI Metals [espimetals.com]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes and Protocols for Catalytic Systems Involving 4-(Isopropylsulphonyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 4-(Isopropylsulphonyl)benzeneboronic Acid in Modern Synthesis
This compound is a versatile building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] The presence of the electron-withdrawing isopropylsulfonyl group significantly influences the electronic properties of the aromatic ring, making this reagent a key component in the synthesis of complex molecules with tailored functionalities. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam aminations, which allow for the formation of C-C and C-N bonds, respectively.[1][2] This guide provides a detailed exploration of the catalytic systems employed in reactions with this compound, offering insights into reaction mechanisms, optimization strategies, and step-by-step protocols to empower researchers in their synthetic endeavors.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[3] When employing this compound, the electron-deficient nature of the boronic acid presents specific challenges and considerations for catalyst system selection and reaction condition optimization.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for the activation of the boronic acid.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Key Considerations for this compound
The electron-withdrawing isopropylsulfonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. To overcome this, careful selection of the catalytic system is crucial.
-
Catalyst and Ligand Selection: Palladium catalysts are most commonly used for Suzuki couplings.[6] For electron-deficient boronic acids, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, can be beneficial. These ligands stabilize the palladium center and promote the catalytic cycle.[7]
-
Base and Solvent Optimization: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[4][8] The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 78 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields will vary depending on the specific reactants and conditions.
II. Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, through the reaction of an organoboron reagent with a nitrogen-containing nucleophile, catalyzed by a copper salt.[9] This reaction is an excellent complementary method to the Buchwald-Hartwig amination.
Mechanistic Insights
The mechanism of the Chan-Lam coupling is still a subject of investigation but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
Caption: A proposed catalytic cycle for the Chan-Lam N-arylation.
-
Ligand Exchange: The copper(II) catalyst coordinates with the amine nucleophile.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The aryl group and the amine couple to form the N-aryl product, reducing the copper to Cu(I).
-
Oxidation: The Cu(I) species is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[10][11]
Considerations for N-Arylation with this compound
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for Chan-Lam reactions.[12]
-
Nucleophile Scope: A wide range of nitrogen nucleophiles, including anilines, amides, imides, and heterocycles like indazoles, can be used.[9][13]
-
Reaction Conditions: The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, and in a solvent like dichloromethane (DCM) or methanol. The reaction can often be performed open to the air, as oxygen serves as the terminal oxidant.[14]
Protocol: Chan-Lam N-Arylation of an Aniline with this compound
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an aniline with this compound.
Materials:
-
This compound
-
Aniline derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aniline (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.1 mmol).
-
Add activated 4 Å molecular sieves (approximately 200 mg).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (110) | Pyridine | DCM | RT | 88 |
| 2 | Indazole | CuI (10) | K₂CO₃ | DMF | 120 | 75 |
| 3 | 2-Aminobenzimidazole | Ni(acac)₂ (10) | - | MeOH | RT | 82 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields will vary depending on the specific reactants and conditions.[13][14][15]
Conclusion
This compound is a valuable reagent for the construction of complex organic molecules through Suzuki-Miyaura and Chan-Lam couplings. Understanding the underlying mechanisms and the key parameters that influence these reactions is essential for achieving high yields and purity. The protocols provided in this guide serve as a robust starting point for researchers, and with careful optimization, these catalytic systems can be effectively applied to a wide range of synthetic targets in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 14. Nickel-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-(Isopropylsulphonyl)benzeneboronic Acid
Introduction: The Significance of the Sulfonyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the sulfonyl group stands out as a critical pharmacophore, imbuing molecules with favorable pharmacokinetic and pharmacodynamic properties. Its presence can enhance metabolic stability, improve aqueous solubility, and facilitate crucial hydrogen bonding interactions with biological targets. Consequently, the efficient incorporation of sulfonyl-containing building blocks into complex molecular scaffolds is of paramount importance. 4-(Isopropylsulphonyl)benzeneboronic acid is a key reagent in this context, enabling the direct introduction of an isopropylsulfonylphenyl moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This application note provides a comprehensive guide to the reaction conditions for the successful cross-coupling of this compound with a variety of aryl and heteroaryl halides. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven experimental protocol.
The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and operational simplicity.[1] However, the electronic nature of the coupling partners can significantly influence the reaction's efficiency. This compound is considered an electron-deficient boronic acid due to the strong electron-withdrawing nature of the isopropylsulfonyl group. This electron deficiency can slow down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2] Furthermore, electron-deficient arylboronic acids can be more susceptible to protodeboronation, a deleterious side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4]
Therefore, the key to a successful cross-coupling with this compound lies in the judicious selection of reaction conditions that promote the desired C-C bond formation while mitigating these potential pitfalls.
Optimizing Reaction Conditions: A Mechanistic Approach
A successful Suzuki-Miyaura coupling is a finely tuned interplay of several key components. Below, we dissect the role of each and provide recommendations for reactions involving this compound.
The Catalyst System: Palladium Precursor and Ligand
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While a variety of palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[5]
The choice of ligand is arguably the most critical factor for the successful coupling of challenging substrates. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the challenging transmetalation.[6] Widely successful ligands for this class of reaction include:
-
Buchwald-type biarylphosphines: Ligands such as SPhos, XPhos, and BrettPhos have demonstrated exceptional performance in difficult cross-coupling reactions.[7] Their steric bulk and electron-donating properties create a highly active and stable catalytic species.
-
Bulky alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective due to their large cone angles and strong electron-donating character.[5]
The Indispensable Role of the Base
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[1][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[8]
For couplings involving this compound, the choice of base is a delicate balance. A base that is too strong can accelerate the undesired protodeboronation.[3] Therefore, moderately strong inorganic bases are generally preferred.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are often the bases of choice, providing a good balance of reactivity and minimizing side reactions.[9]
-
Potassium Phosphate (K₃PO₄): This base is also highly effective and can be particularly useful in cases where carbonates are less successful.[10]
Solvent Selection: Ensuring Homogeneity and Promoting Reactivity
The solvent system must be capable of dissolving the organic substrates, the inorganic base, and the catalyst system to a sufficient extent. Aprotic polar solvents are commonly employed, often in combination with water to create a biphasic system that helps to dissolve the inorganic base.
-
1,4-Dioxane/Water: A classic and often effective solvent mixture.
-
Toluene/Water: Another robust choice, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF)/Water: Suitable for reactions at moderate temperatures.
Anhydrous conditions are also an option, particularly if protodeboronation is a significant concern. In such cases, a strong, non-aqueous base like potassium tert-butoxide can be used in an anhydrous solvent like THF or toluene.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfone.
Data Presentation: A Summary of Recommended Conditions
The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich ligands are crucial for activating the electron-deficient boronic acid.[6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv) | Provides a good balance of reactivity and minimizes protodeboronation.[9][10] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or THF/Water (typically 5:1 to 10:1 v/v) | Ensures solubility of all components and facilitates the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for electron-deficient substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Visualization of the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh palladium precursor and ligand.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).- Increase the reaction temperature in 10-20 °C increments. |
| Significant Protodeboronation | - Base is too strong- Presence of excess water- Prolonged reaction time | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).- Use anhydrous solvents and a non-aqueous base.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation | - Increase the ligand-to-palladium ratio.- Screen different bulky phosphine ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel compounds in drug discovery and materials science. While the electron-deficient nature of this boronic acid presents certain challenges, a thorough understanding of the reaction mechanism allows for the rational selection of conditions that lead to high yields and minimal side products. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to overcoming the hurdles of slow transmetalation and potential protodeboronation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- 1. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US20100185015A1 - Process for preparing biaryls - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 9. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]
The Strategic Application of 4-(Isopropylsulphonyl)benzeneboronic Acid in Modern Drug Discovery
Introduction: The Convergence of the Sulfonyl Moiety and Boronic Acid in Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of specific functional groups is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to medicinal chemists, the sulfonyl group (-SO₂-) and the boronic acid group [-B(OH)₂] represent two pharmacologically significant moieties.[1][2] 4-(Isopropylsulphonyl)benzeneboronic acid is a reagent that uniquely combines these two functionalities, offering a powerful tool for the synthesis of novel molecular entities with therapeutic potential.
The sulfonyl group is a cornerstone in medicinal chemistry, recognized for its ability to form strong hydrogen bond interactions with biological targets.[3][4] Its introduction into a molecule can enhance metabolic stability, modulate solubility, and improve pharmacokinetic properties.[5] Sulfone and sulfonamide-containing compounds are prevalent in a wide range of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[4]
Concurrently, the field of medicinal chemistry has witnessed a surge in the application of boronic acids, largely demystifying earlier concerns about potential toxicity.[2][6] This shift was significantly propelled by the FDA approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[7] Boronic acids are valued for their versatile reactivity, particularly in the robust and highly efficient Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[2][8] They are also recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with target proteins.[2]
This compound, therefore, serves as a bifunctional building block. It allows for the precise introduction of an isopropylsulfonylphenyl group into a target scaffold, leveraging the well-established Suzuki-Miyaura coupling methodology. This enables researchers to systematically explore the structure-activity relationships (SAR) of sulfone-containing compounds in their drug discovery programs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is critical for its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| Chemical Name | 4-(Isopropylsulfonyl)phenylboronic acid | [9][10] |
| CAS Number | 850567-98-5 | [9][11] |
| Molecular Formula | C₉H₁₃BO₄S | [9][10][12] |
| Molecular Weight | 228.07 g/mol | [9][10] |
| Appearance | White solid | [9][13] |
| Melting Point | 126-128 °C | [9][13] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [9][13] |
Safety and Handling: this compound is classified as an irritant.[9][11] It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[11] All manipulations should be performed in a well-ventilated fume hood.[11] In case of contact with skin or eyes, rinse immediately with plenty of water.[14][15]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[8]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Sulfone
This protocol provides a generalized, yet robust, starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the base, solvent, and catalyst may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The causality behind heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers. The rationale for multiple extractions is to maximize the recovery of the desired product from the aqueous phase.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate. The brine wash removes residual water and inorganic salts.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure biaryl sulfone product.
The Rationale for Using this compound in Drug Design
The incorporation of the 4-(isopropylsulphonyl)phenyl moiety can be a strategic decision in lead optimization for several reasons:
-
Improving Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can prolong the half-life of a drug candidate.[5]
-
Enhancing Target Binding: The sulfone's oxygen atoms can act as hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in the target protein's active site.[3][4][5]
-
Modulating Physicochemical Properties: The introduction of this polar group can influence a molecule's solubility and lipophilicity (LogP), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Vectorial Exploration of Chemical Space: As a readily available building block, it allows for the systematic exploration of the chemical space around a core scaffold, aiding in the development of a comprehensive structure-activity relationship (SAR).
Caption: Rationale for using the reagent in drug design.
Conclusion
This compound is a valuable and versatile reagent in the drug discovery toolkit. Its utility stems from the strategic combination of a metabolically robust and pharmacologically relevant sulfonyl group with the synthetically tractable boronic acid functionality. By enabling the straightforward synthesis of sulfone-containing biaryl compounds via the Suzuki-Miyaura coupling, this reagent empowers medicinal chemists to efficiently navigate the complexities of lead optimization and develop novel therapeutic agents with improved pharmacological profiles. The protocols and rationale outlined in these application notes provide a solid foundation for researchers to confidently and effectively incorporate this building block into their synthetic and medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 13. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: The Strategic Role of 4-(Isopropylsulphonyl)benzeneboronic Acid in Modern Kinase Inhibitor Development
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction: Beyond the Standard Scaffold
The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of potent and selective kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[2][3] Their dysregulation is a known driver of numerous pathologies, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern medicinal chemistry.
This guide moves beyond a general overview to focus on a specific, high-value chemical tool: 4-(Isopropylsulphonyl)benzeneboronic acid . We will dissect its dual-functionality, which makes it a powerful building block in the synthesis of sophisticated kinase inhibitors. Its structure is not accidental; it is a carefully considered combination of a scaffold-directing element and a versatile synthetic handle.
-
The Phenylsulfonyl Group: The core (isopropylsulphonyl)benzene moiety serves as a rigid scaffold. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in the hinge region or other pockets of the kinase ATP-binding site. The isopropyl group provides a valuable hydrophobic interaction point.
-
The Boronic Acid Handle: The boronic acid (B(OH)₂) group is an exceptionally versatile functional group, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This allows for the efficient and modular construction of carbon-carbon bonds, enabling chemists to systematically build and diversify complex inhibitor structures.
This document provides the strategic rationale and detailed protocols for leveraging this compound in a kinase inhibitor discovery program.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for reaction optimization and troubleshooting.
| Property | Value | Source |
| CAS Number | 850567-98-5 | [5][6] |
| Molecular Formula | C₉H₁₃BO₄S | [5][7] |
| Molecular Weight | 228.07 g/mol | [5][6] |
| Melting Point | 126-128 °C | [5][8] |
| Appearance | White solid | [8] |
| pKa | 7.72 ± 0.16 (Predicted) | [6][8] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [6][8] |
Core Application: Suzuki-Miyaura Synthesis of a Kinase Inhibitor Core
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to forge a key C-C bond, attaching the phenylsulfonyl moiety to a heterocyclic core. This reaction is a workhorse in medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of building blocks.[4]
Rationale for Method Selection
The Suzuki-Miyaura coupling is chosen for its robustness and predictability. It allows for the late-stage diversification of inhibitor scaffolds, where a common halogenated intermediate can be coupled with various boronic acids to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies. The 4-(isopropylsulphonyl)phenyl group is stable under these reaction conditions, ensuring its integrity in the final product.
Diagram: General Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for Suzuki-Miyaura synthesis of kinase inhibitors.
Detailed Protocol: Synthesis of a Pyrazolopyrimidine Kinase Scaffold
This protocol describes the synthesis of a model inhibitor core, coupling this compound with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a common scaffold for inhibitors of kinases like Src and Aurora kinases.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for synthesis, work-up, and purification
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon/nitrogen, add the Pd(dppf)Cl₂ catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine starting material is fully consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Validation (Trustworthiness Pillar): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure of 4-(4-(isopropylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Post-Synthesis Application: In Vitro Kinase Inhibition Profiling
After successful synthesis, the compound must be evaluated for its ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a common, robust method that measures ADP production, a universal product of kinase-catalyzed phosphorylation.
Rationale for Method Selection
The ADP-Glo™ assay is a luminescence-based assay with high sensitivity and a broad dynamic range. It measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal. This method is less prone to interference from colored or fluorescent compounds compared to other methods and can be used for virtually any kinase.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for determining IC₅₀ using the ADP-Glo™ Kinase Assay.
Detailed Protocol: IC₅₀ Determination for Aurora Kinase A
Materials:
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Recombinant human Aurora Kinase A enzyme
-
Kemptide peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution series of the synthesized inhibitor in DMSO, followed by a further dilution into the assay buffer. This creates a range of concentrations to test (e.g., from 100 µM to 1 nM final concentration).
-
Reaction Setup (Self-Validating System):
-
Test Wells: Add 5 µL of the diluted inhibitor to the wells.
-
Positive Control (No Inhibition): Add 5 µL of buffer with DMSO (vehicle control).
-
Negative Control (Background): Add 5 µL of buffer without the kinase enzyme.
-
-
Kinase/Substrate Addition: Add 10 µL of the kinase/substrate mixture (prepared in assay buffer) to all wells except the negative controls.
-
Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (Negative Control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition) and Background (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The modular synthesis enabled by this compound is perfect for building an SAR understanding.[9][10] By keeping the core scaffold constant, modifications can be made to understand their impact on potency and selectivity.
Hypothetical SAR Data Table:
| Compound | R Group Modification | Aurora A IC₅₀ (nM) | Rationale for Change |
| 1 (Lead) | Isopropyl | 50 | Initial hit from synthesis. |
| 2 | Cyclopropyl | 35 | Introduce rigidity and explore a smaller hydrophobic pocket. |
| 3 | tert-Butyl | 250 | Increased steric bulk may cause a clash in the binding site. |
| 4 | Phenyl | 85 | Explore potential for pi-stacking interactions. |
| 5 | 3-aminophenyl | 15 | Introduce a hydrogen bond donor to engage with a nearby residue. |
This systematic approach allows researchers to rationally design more potent and selective inhibitors. For instance, the improvement seen with compound 5 suggests the presence of a hydrogen bond acceptor on the protein surface, a feature that can be further exploited in subsequent design cycles.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient development of kinase inhibitors. Its phenylsulfonyl moiety provides a well-documented scaffold for engaging with kinase active sites, while its boronic acid functional group serves as a versatile synthetic handle for modular assembly via Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a robust framework for synthesizing novel chemical entities and subsequently evaluating their biological activity, forming a critical loop in the iterative process of drug discovery. By understanding the causality behind these experimental choices, researchers can accelerate the journey from a chemical building block to a potent and selective clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 7. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 8. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Biaryl Sulfones: A Detailed Guide Using 4-(Isopropylsulphonyl)benzeneboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Sulfones in Medicinal Chemistry
The biaryl sulfone motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents and clinical candidates.[1] Its prevalence stems from the unique physicochemical properties imparted by the sulfone group, which can act as a hydrogen bond acceptor, enhance metabolic stability, and modulate the overall polarity of a molecule.[2] A notable example is the clinical candidate APD916, a histamine H₃ receptor antagonist with a biaryl sulfone core, developed for the treatment of excessive daytime sleepiness.[3] The sulfone linker provides a synthetically accessible and stable connection between two aryl rings, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[4] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides. This guide provides a comprehensive overview and a detailed protocol for the synthesis of biaryl sulfones utilizing 4-(isopropylsulphonyl)benzeneboronic acid as a key building block, offering a direct and efficient route to this important class of compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step. The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Biaryl Sulfone
This protocol details the synthesis of 4-isopropylsulfonyl-4'-methoxybiphenyl from 4-bromoanisole and this compound.
Materials and Equipment
-
Reactants:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
-
Solvents:
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with an oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions. Handle in an inert atmosphere and avoid creating dust.[6][7] Palladium acetate is a sensitizer and may cause allergic skin reactions.[8]
-
Solvents: Toluene is flammable and has toxic effects. Handle in a fume hood.
-
General: Always wear appropriate PPE. The Suzuki-Miyaura reaction can be exothermic, so proceed with caution, especially on a larger scale.
Reaction Setup and Execution
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is typically effective for eluting biaryl sulfones.[9]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of biaryl sulfones.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under the optimized conditions. Yields are representative and may vary based on the specific substrate and reaction scale.
| Aryl Halide Partner | Expected Yield (%) | Notes |
| 4-Bromoanisole | 85-95% | Electron-donating groups are well-tolerated. |
| 4-Bromobenzonitrile | 80-90% | Electron-withdrawing groups can enhance reactivity. |
| 2-Bromopyridine | 70-85% | Heteroaromatic halides are viable coupling partners. |
| 1-Bromo-4-nitrobenzene | 75-90% | Strong electron-withdrawing groups are compatible. |
| 4-Chlorotoluene | 60-75% | Aryl chlorides are less reactive and may require longer reaction times or more active catalyst systems. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of biaryl sulfones using this compound. The protocol outlined in this guide is a reliable starting point for the preparation of a wide range of biaryl sulfone derivatives. The continued development of more active and selective catalyst systems will further expand the scope and utility of this important transformation in the pursuit of novel therapeutic agents. The strategic incorporation of the sulfonyl moiety through this synthetic route allows medicinal chemists to fine-tune the properties of drug candidates, ultimately contributing to the discovery of safer and more effective medicines.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. honrel.com [honrel.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Isopropylsulphonyl)benzeneboronic acid
Welcome to the technical support center for 4-(Isopropylsulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their synthetic workflows. The purification of arylboronic acids can present unique challenges, from the presence of self-condensation products to difficulties with standard chromatographic techniques. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question: My post-synthesis ¹H-NMR spectrum shows broad peaks for the B(OH)₂ protons, and the material has a wide, low melting point. What is the likely cause?
Answer: This is a classic sign of the presence of boroxine, the cyclic anhydride trimer of the boronic acid. Boroximes form from the dehydration of boronic acids and exist in equilibrium with the monomeric form, especially in aprotic solvents or upon heating.[1] This impurity is very common in commercially available arylboronic acids and crude reaction products.
-
Causality: The equilibrium between the boronic acid and its boroxine leads to peak broadening in NMR spectroscopy. Because the boroxine is a distinct, larger molecule, its presence as an impurity disrupts the crystal lattice of the desired boronic acid, resulting in a depressed and broad melting point.
-
Solution: The boroxine can often be hydrolyzed back to the monomeric boronic acid. A simple and effective method is to dissolve the crude material in a solvent like diethyl ether or ethyl acetate and wash it with a small amount of aqueous HCl (e.g., 1N), followed by water and brine. More robustly, recrystallization from a solvent system containing water is highly effective at breaking up the anhydride.
Question: I'm attempting to purify my compound using standard silica gel column chromatography, but I'm observing significant streaking and poor recovery. Why is this happening and how can I fix it?
Answer: This is a frequent issue when purifying boronic acids on silica gel. The problem stems from the interaction between the Lewis acidic boron atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption, decomposition, or significant tailing of the compound on the column.[2][3][4]
-
Causality: The vacant p-orbital on the boron atom acts as a Lewis acid, readily coordinating to the Lewis basic oxygen atoms of the silanol groups. This strong interaction prevents clean elution.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by preparing the slurry for your column in a solvent system containing 1-2% triethylamine.[4]
-
Use an Acidic Modifier: Sometimes, adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can improve chromatography by keeping the boronic acid protonated and minimizing unwanted interactions.[5] However, this must be tested on a small scale as it can sometimes promote decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or employing reversed-phase (C18) chromatography for more polar boronic acids.[2][5]
-
MIDA Boronate Formation: For particularly challenging separations, a robust strategy is to protect the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are significantly more stable to silica gel chromatography.[3]
-
Question: My recrystallization attempt resulted in very low yield. How can I optimize the recovery of pure material?
Answer: Low recovery during recrystallization is typically due to either the compound having high solubility in the chosen solvent even at low temperatures, or the use of an excessive amount of solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the solubility remains high upon cooling, much of the product will remain in the mother liquor.
-
Solution: Use a Solvent/Anti-Solvent System. This is a powerful technique for improving recovery.
-
Dissolve your crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, acetone, or ethyl acetate).[2][6]
-
While the solution is still warm, slowly add a second solvent (the "anti-solvent") in which the compound is poorly soluble (e.g., hexanes, heptane, or water) until you observe persistent turbidity.
-
Add a drop or two of the hot dissolving solvent to redissolve the precipitate, then allow the mixture to cool slowly. This method often produces high-quality crystals and a much better yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the compound's properties is essential for handling and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BO₄S | [7][8][9] |
| Molecular Weight | 228.07 g/mol | [7][9] |
| Appearance | White solid / powder | [7][9] |
| Melting Point | 126-128 °C | [7][9][10] |
| pKa (Predicted) | 7.72 ± 0.16 | [7][9] |
| Boiling Point (Predicted) | 443.1 ± 51.0 °C | [7][9] |
Q2: How should I store purified this compound to ensure its stability?
A2: Boronic acids can be susceptible to degradation over time, primarily through dehydration to the boroxine. For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[7][9] Keeping the container tightly sealed is crucial to protect it from moisture and environmental extremes.[11]
Q3: Is acid-base extraction a viable method for purifying this compound on a larger scale?
A3: Yes, absolutely. This is a highly effective and scalable method for purifying boronic acids, as it exploits their acidic nature. A patented process describes this approach.[12] The general strategy involves:
-
Treating the crude material with a base (e.g., NaOH) to form the water-soluble sodium boronate salt.
-
Washing the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-acidic, organic-soluble impurities.
-
Acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.
-
Isolating the pure product by filtration or extraction. This method is excellent for removing non-polar impurities.[12]
Q4: Can I use reversed-phase HPLC for purity analysis? What conditions are recommended?
A4: Reversed-phase HPLC is an excellent tool for assessing the purity of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[5][13] To achieve sharp, symmetrical peaks, it is often necessary to add a modifier to the mobile phase. Adding 0.1% formic acid or trifluoroacetic acid is common to suppress the ionization of the boronic acid and improve peak shape.[5][13]
Purification Strategy Decision Workflow
The choice of purification method depends heavily on the nature of the impurities and the desired scale. The following workflow can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Anti-Solvent Method)
This protocol is highly effective for removing boroxine and other minor impurities.
-
Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add approximately 20 mL of acetone and heat the mixture to a gentle reflux (~60°C) with stirring until all the solid dissolves.
-
Remove the flask from the heat. While the solution is still hot, slowly add deionized water dropwise from a burette or pipette with vigorous stirring.
-
Continue adding water until the solution becomes faintly and persistently cloudy.
-
Add 1-2 mL of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold 1:1 acetone/water, followed by a small amount of cold hexanes.
-
Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for larger quantities of material contaminated with non-acidic, organic-soluble impurities.[12]
-
Dissolve 10.0 g of crude product in 100 mL of diethyl ether in a 250 mL separatory funnel.
-
Extract the organic layer with a 5% aqueous sodium hydroxide (NaOH) solution (2 x 50 mL). The boronic acid will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
While stirring, slowly acidify the aqueous solution to approximately pH 2-3 by adding 6N hydrochloric acid (HCl). A white precipitate of the pure boronic acid will form.
-
Continue stirring the slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the pure white solid under high vacuum.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 9. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. 4-Isopropylbenzenesulfonic acid | SIELC Technologies [sielc.com]
Technical Support Center: 4-(Isopropylsulphonyl)benzeneboronic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(isopropylsulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical building block. As a key reagent in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs)[1].
This document provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting protocols to mitigate impurity formation, and best practices for analysis and purification.
Section 1: Understanding the Synthetic Landscape and Common Impurities
The most prevalent laboratory-scale synthesis of this compound involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester. A typical route employs a Grignard reaction between 1-bromo-4-(isopropylsulfonyl)benzene and magnesium, which is then reacted with a trialkyl borate (e.g., triisopropyl borate) at low temperatures, followed by acidic hydrolysis[2][3].
While robust, this pathway is susceptible to several side reactions that generate a characteristic profile of impurities. Understanding the origin of these impurities is the first step toward preventing their formation.
Caption: Synthetic pathway and key impurity formation points.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Primary Cause(s) |
| Isopropyl phenyl sulfone | C₆H₅SO₂(CH(CH₃)₂) | Protodeboronation : Cleavage of the C-B bond by a proton source, often accelerated by heat, acid, or base[4]. Can also occur from premature quenching of the Grignard reagent. |
| Boroxine Trimer | (C₉H₁₂O₃S)₃B₃O₃ | Dehydration : Reversible self-condensation of three boronic acid molecules with the loss of three water molecules. Often occurs upon drying or in non-polar solvents[5][6]. |
| 4-(Isopropylsulfonyl)phenol | HOC₆H₄SO₂(CH(CH₃)₂) | Oxidation : The C-B bond is susceptible to oxidation by atmospheric oxygen or other oxidants, leading to the corresponding phenol[7][8][9]. |
| 1-Bromo-4-(isopropylsulfonyl)benzene | BrC₆H₄SO₂(CH(CH₃)₂) | Incomplete Reaction : Failure of the Grignard reagent to form or react completely with the borate ester. |
| Bis(4-(isopropylsulfonyl)phenyl) | (C₉H₁₁O₂S)₂ | Homocoupling : Dimerization of the Grignard reagent, often promoted by trace oxygen or other impurities during its formation[10]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product shows a significant peak corresponding to isopropyl phenyl sulfone. What is causing this loss of the boronic acid group?
A1: You are observing protodeboronation (also called protodeborylation), which is the most common and often frustrating side reaction in boronic acid chemistry[4]. It involves the replacement of the C–B(OH)₂ bond with a C–H bond.
-
Causality: This reaction is essentially a protonolysis of the carbon-boron bond[4]. Its rate is highly dependent on the reaction conditions. During workup, excessive heat or prolonged exposure to strong acidic or basic conditions can promote this undesired reaction[11]. For some electron-rich or sterically hindered aryl boronic acids, this process can be surprisingly facile[2]. During the synthesis itself, if the Grignard reagent is prematurely quenched by trace water or acidic protons before reacting with the borate ester, it will also yield the same byproduct.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a rigorously inert atmosphere (argon or nitrogen) to prevent premature quenching of the Grignard reagent.
-
Controlled Workup: Perform the acidic hydrolysis and subsequent extractions at low temperatures (e.g., in an ice bath) and avoid prolonged heating of the reaction mixture.
-
pH Control: During purification, be mindful that extreme pH levels can accelerate protodeboronation[12].
-
Q2: My characterization data (¹H NMR, MS) suggests the presence of a much larger molecule, possibly a trimer. Is this a sign of decomposition?
A2: This is almost certainly the boroxine , the cyclic trimeric anhydride of your boronic acid[13]. It is not a decomposition product but rather a dehydrated form that exists in equilibrium with the monomeric boronic acid[14].
-
Causality: The formation of a boroxine from three boronic acid molecules is a reversible dehydration reaction: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O[5]. This equilibrium is shifted toward the boroxine in non-polar solvents, under vacuum, or upon heating—conditions often used during product isolation and drying[6]. Commercially available boronic acids are frequently supplied as a mixture of the acid and its boroxine[15].
-
Management and Validation:
-
Conversion back to Acid: The boroxine can be fully or partially converted back to the monomeric boronic acid by recrystallization from a solvent system containing water (e.g., ethanol/water) or by stirring the solid in a biphasic mixture of ether and water[16].
-
Analytical Confirmation: ¹¹B NMR spectroscopy is an excellent tool to distinguish between these forms. The sp²-hybridized boron of the trigonal boronic acid typically appears around δ 25-35 ppm, while the sp³-hybridized boron in the tetrahedral boroxine is shifted upfield to around δ 15-25 ppm[10].
-
Reactivity: For many applications like Suzuki coupling, the boroxine can often be used directly, as the basic aqueous conditions of the reaction will hydrolyze it in situ to the active boronic acid.
-
Q3: I am observing 4-(isopropylsulfonyl)phenol as a major byproduct. Where is this coming from?
A3: The presence of the corresponding phenol is a clear indication of oxidation of the carbon-boron bond[10]. This is another common impurity pathway.
-
Causality: Arylboronic acids can be oxidized to phenols by various oxidants, with atmospheric oxygen being a frequent culprit, especially under basic conditions or in the presence of transition metal catalysts[8][9]. The C-B bond is susceptible to ipso-hydroxylation[7][17]. This can occur during the reaction, workup, or even during storage if the material is not properly protected from air.
-
Preventative Measures:
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon is preferred over nitrogen for its density) throughout the synthesis and workup. Degas all solvents before use.
-
Controlled Workup: When performing a basic wash to remove acidic impurities, do so quickly and at low temperatures to minimize air oxidation under basic conditions.
-
Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is common)[18].
-
Section 3: Troubleshooting and Purification Protocols
Protocol 3.1: General Purification Workflow for Crude this compound
This protocol is designed to systematically remove the most common impurities.
Caption: General purification workflow for boronic acids.
Step-by-Step Methodology:
-
Aqueous Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with a cold, dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃). The boronic acid, being acidic (pKa ~7.7)[18], will deprotonate to form a water-soluble boronate salt. Most non-acidic organic impurities, such as the protodeboronation product (isopropyl phenyl sulfone) and unreacted starting material, will remain in the organic layer.
-
Expert Tip: Perform this step quickly and at 0-5°C to minimize base-catalyzed oxidation[8]. Separate the layers immediately.
-
-
Acidification and Isolation:
-
Cool the collected aqueous layer in an ice bath.
-
Slowly acidify the aqueous solution with a cold acid (e.g., 1 M HCl) to a pH of ~2-3, at which point the pure boronic acid should precipitate as a solid.
-
If it does not precipitate, extract the acidified aqueous layer with fresh ethyl acetate or dichloromethane.
-
-
Final Wash and Drying:
-
Wash the organic layer containing the purified product with brine to remove residual water.
-
Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat to prevent boroxine formation.
-
-
Recrystallization:
Section 4: Analytical Methods for Impurity Profiling
A multi-technique approach is recommended for accurate purity assessment. No single method can reliably identify and quantify all potential impurities.
Table 2: Comparison of Analytical Methods for Impurity Profiling
| Method | Detects | Advantages | Disadvantages & Considerations |
| HPLC-UV | Boronic acid, phenol, protodeboronation product, starting material, biaryl dimer. | Excellent for quantifying aromatic impurities. Robust and widely available[10]. | Boronic acids can sometimes show poor peak shape on standard silica columns. Boroxine may co-elute or appear as a separate peak, complicating quantification[20]. |
| GC-MS | Protodeboronation product, starting material. | Highly sensitive for volatile and thermally stable impurities[10][21]. Excellent for confirming the identity of the protodeboronation product. | Not suitable for the non-volatile boronic acid, boroxine, or phenol without derivatization[22]. |
| ¹H NMR | All proton-containing species. | Provides structural information and allows for estimation of molar ratios of impurities to product by integration. | Signals from minor impurities may be obscured by the main product peaks. Boroxine will show slightly shifted but similar aromatic signals to the acid, which can be hard to resolve. |
| ¹¹B NMR | Boronic acid, boroxine, boric acid. | The definitive method for distinguishing and quantifying the boronic acid vs. boroxine ratio[10]. | Requires access to a multinuclear NMR spectrometer. Less common in non-specialized labs. |
| LC-MS | All ionizable species. | Provides molecular weight confirmation for all major components and impurities, aiding in their identification[21]. | Boronic acids can be difficult to ionize efficiently and may exhibit complex fragmentation patterns. |
References
- 1. nbinno.com [nbinno.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 18. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 4-(Isopropylsulphonyl)benzeneboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 4-(Isopropylsulphonyl)benzeneboronic acid. Due to the electron-withdrawing nature of the isopropylsulphonyl group, this particular boronic acid presents unique challenges that can lead to lower than expected yields. This document will address these specific issues in a question-and-answer format, providing both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids, can often be traced back to a few key areas.[1] A systematic check of your reagents and reaction setup is the first critical step.
-
Reagent Quality & Stability:
-
This compound Stability: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by the presence of water and certain bases.[3] It is recommended to use fresh, high-purity this compound. Consider converting it to a more stable boronic ester, such as a pinacol ester, if instability is suspected.[1][4]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, the reaction will be more challenging and likely require a more specialized and highly active catalyst system.[4]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are also prone to oxidation.[1] Always use fresh, properly stored catalysts and ligands.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of the boronic acid.[5] Ensure your reaction is performed under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[1] The purity of your base is also important.
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a very common issue with electron-deficient boronic acids like this compound.[1] Here are several strategies to mitigate this problem:
-
Choice of Base: The base plays a dual role: it's necessary for the transmetalation step but can also promote protodeboronation.[3][6] Milder bases are often beneficial. Consider screening bases such as K₃PO₄, KF, or Cs₂CO₃.[1][7] In some cases, Na₂CO₃ has been found to be an effective activator for boronic acids in couplings with sulfonyl-containing compounds.[8]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water is a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable organic-soluble base can significantly reduce this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters, MIDA boronates, or aryltrifluoroborates are more robust and less prone to premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can decrease the extent of protodeboronation, provided the desired coupling reaction still proceeds at a reasonable rate.[1]
Q3: I'm observing significant amounts of a homocoupling byproduct of my boronic acid. What causes this and how can I prevent it?
A3: The formation of a biaryl product from the coupling of two molecules of your boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously degas your solvents and maintain an inert atmosphere throughout the reaction.[9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling reaction.[4]
-
Choice of Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require in-situ reduction.[9] Inefficient reduction of the Pd(II) precatalyst can leave residual Pd(II) that promotes homocoupling.
-
Ligand Selection: The choice of ligand can also influence the rate of homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[4]
Q4: My reaction is not working well with a challenging aryl chloride coupling partner. What specific modifications should I consider?
A4: Aryl chlorides are the least reactive of the common aryl halides in Suzuki couplings due to the strength of the C-Cl bond, making oxidative addition more difficult.[4][6] Overcoming this challenge often requires more specialized conditions:
-
Advanced Catalyst Systems: For couplings involving aryl chlorides, highly active catalyst systems are generally required. This often involves the use of bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are particularly effective as they accelerate the oxidative addition step.[5][10] Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the efficient generation of the active Pd(0) species and are often a good choice for challenging couplings.[9]
-
Stronger Bases: More forcing conditions, including the use of stronger bases like K₃PO₄ or Cs₂CO₃, may be necessary to promote the reaction with less reactive aryl chlorides.[5]
-
Higher Temperatures: Increasing the reaction temperature can help to overcome the activation barrier for the oxidative addition of the aryl chloride.
Q5: How does the choice of solvent affect the yield of my reaction with this compound?
A5: The solvent can have a significant impact on the outcome of a Suzuki-Miyaura coupling.[11][12] Its role is complex and can influence catalyst solubility, stability, and the rates of the individual steps in the catalytic cycle.[13]
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[4][13] The choice can sometimes influence selectivity, especially in complex molecules.[11] For instance, in some systems, polar solvents like MeCN and DMF can alter the active catalyst species and favor different reaction pathways compared to less polar solvents like THF or toluene.[11][14]
-
Protic Solvents: While often used as a co-solvent with an aqueous base, protic solvents like alcohols can sometimes be beneficial, even in anhydrous systems.[11] They can influence the activation of the boronic acid and the overall reaction rate.
-
Solvent Screening: If you are experiencing low yields, a solvent screen can be a valuable optimization step. The optimal solvent is often substrate-dependent, and there is no single "best" solvent for all Suzuki couplings.[15]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., oven-dried Schlenk flask)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging substrates or when optimizing for yield, a high-throughput screening approach can be highly effective. This allows for the parallel testing of multiple catalysts, ligands, bases, and solvents.
Setup:
-
Use a 24-well or 96-well reaction block with stir bars in each well.
-
Prepare stock solutions of your aryl halide, this compound, and various bases.
-
Pre-weigh different catalysts and ligands into the wells of the reaction block.
Procedure:
-
Reagent Dispensing: Using automated liquid handling or manual pipetting, dispense the stock solutions of the aryl halide and boronic acid into each well.
-
Base Addition: Add the different base stock solutions to the designated wells.
-
Solvent Addition: Add the screening solvents to the appropriate wells.
-
Reaction: Seal the reaction block and place it on a heating and stirring plate. Run the reactions under the desired temperature and time conditions.
-
Analysis: After the reaction, quench the wells and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion and yield for each set of conditions.
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Low Yields
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of catalyst; consider a more active precatalyst (e.g., Buchwald G4 palladacycle).[9] |
| Poor Reagent Quality | Verify the purity of the boronic acid and aryl halide by NMR. | |
| Insufficiently Degassed | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. | |
| Significant Protodeboronation | Presence of Water/Protic Solvents | Use anhydrous conditions; screen milder, non-aqueous bases (e.g., K₃PO₄, CsF).[1] |
| Harsh Reaction Conditions | Lower the reaction temperature and shorten the reaction time. | |
| Inherent Instability | Convert the boronic acid to a more stable pinacol or MIDA ester.[1] | |
| Homocoupling of Boronic Acid | Oxygen Contamination | Improve degassing procedures; ensure a tight seal on the reaction vessel.[5] |
| Presence of Pd(II) | Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[9] |
Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.[6]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting and optimizing low-yield Suzuki-Miyaura reactions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
Technical Support Center: Overcoming Reactivity Challenges with 4-(Isopropylsulphonyl)benzeneboronic Acid
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for advanced coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-(Isopropylsulphonyl)benzeneboronic acid in their synthetic workflows. The unique electronic properties of this reagent, while valuable for introducing the isopropylsulphonyl moiety, present specific reactivity challenges, particularly in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure your experimental success.
Troubleshooting Guide: Addressing Poor Reactivity
This section is structured to address the most common issues encountered during the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no product yield?
A1: The Root Cause: A Slow Transmetalation Step
The primary reason for poor performance is the strongly electron-withdrawing nature of the isopropylsulphonyl (—SO₂iPr) group. This effect significantly reduces the nucleophilicity of the boronic acid's aryl group, which in turn slows down the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] In this step, the organic group is transferred from boron to the palladium(II) center. When this step is slow, side reactions and catalyst decomposition can dominate, leading to low yields.
To overcome this kinetic barrier, a systematic optimization of the catalytic system is required, focusing on four key areas: ligand selection, base choice, reaction conditions, and the catalyst source itself.
1. Ligand Selection: The Power of Electron-Rich, Bulky Phosphines
The ligand on the palladium center is crucial for promoting both the initial oxidative addition and the final reductive elimination. For challenging, electron-deficient boronic acids, bulky and electron-donating ligands are essential.[1] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.
-
Mechanism of Action: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step with the aryl halide. Their steric bulk facilitates the reductive elimination step to release the final product.[3]
-
Top Recommendations: The most effective ligands for this purpose are the Buchwald-type biaryl phosphine ligands.
| Ligand Name | Structure | Key Advantages |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for a wide range of aryl halides, including chlorides. High activity and stability. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High reactivity, particularly effective at lower temperatures.[3] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Very effective for hindered substrates and electron-deficient partners.[4] |
2. Base Selection: Activating the Boronic Acid
The base plays a critical role in activating the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[5][6] For a weakly nucleophilic boronic acid like this compound, a weak base is often insufficient.
-
Mechanism of Action: A stronger base more effectively shifts the equilibrium towards the formation of the highly reactive boronate species, thereby increasing the rate of transmetalation.[7]
-
Recommended Bases:
| Base | Formula | Typical Conditions | Notes |
| Potassium Phosphate | K₃PO₄ | Anhydrous, 2-3 equivalents | A strong, effective base for challenging couplings. Often provides superior results over carbonates.[1] |
| Caesium Carbonate | Cs₂CO₃ | Anhydrous, 2-3 equivalents | Another highly effective but more expensive option. Its high solubility in organic solvents can be advantageous.[8] |
| Potassium Fluoride | KF | Anhydrous, 3 equivalents | Can be very effective, particularly with boronic esters, by forming highly nucleophilic trifluoroborate species in situ.[2] |
3. Solvent & Temperature Optimization
Higher reaction temperatures can provide the necessary energy to overcome the activation barrier of the slow transmetalation step. This requires the use of high-boiling point solvents.
-
Recommended Solvents: Dioxane, Toluene, or Dimethylformamide (DMF) are preferred. A mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is often used, as water can help solubilize the base and facilitate the formation of the active boronate species.[5]
-
Temperature Range: Typically, temperatures between 80–110 °C are required.[1] Always monitor for potential thermal decomposition of sensitive substrates.
4. Use of Modern Palladium Precatalysts
For difficult couplings, using a modern, air-stable palladium precatalyst is highly recommended. These complexes ensure the efficient and reliable generation of the active Pd(0) catalytic species.
-
Recommendation: Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are ideal. They are air- and moisture-stable, ensuring a consistent ratio of ligand to palladium and leading to more reproducible results.[1]
Below is a workflow diagram to guide your troubleshooting process.
graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Q2: My reaction is clean, but I am isolating significant amounts of isopropylsulphonylbenzene (the protodeboronated side product). How can I prevent this?
A2: Combating Protodeboronation
The observation of isopropylsulphonylbenzene indicates that a common side reaction, protodeboronation , is occurring.[9] In this process, the carbon-boron bond is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond, effectively destroying your starting material. Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, especially under basic conditions.[2][10]
Strategies to Minimize Protodeboronation:
-
Use Strictly Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excess water can promote protodeboronation. Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is thoroughly dried.
-
Degas Rigorously: Oxygen can contribute to the degradation of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.[1]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed. Prolonged heating increases the likelihood of protodeboronation.
-
Consider a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] While they may be slightly less reactive, their increased stability can lead to higher overall yields in problematic cases.
Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Boronic acids can be sensitive to air and moisture, which can lead to decomposition and the formation of boroxines (anhydrides), impacting reactivity.
-
-
Q: Can I use this boronic acid with aryl chlorides as coupling partners?
-
A: Yes, but coupling with aryl chlorides is more challenging than with bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[12] Success with aryl chlorides almost always requires the use of advanced catalyst systems, such as a palladium precatalyst paired with a highly active ligand like XPhos or SPhos, often at higher catalyst loadings (2-5 mol%).[1]
-
-
Q: Are there alternative coupling methods if the Suzuki-Miyaura reaction fails?
-
A: Yes. If extensive optimization of the Suzuki-Miyaura coupling is unsuccessful, you might consider alternative cross-coupling reactions. The Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can sometimes be effective where boronic acids fail, as the transmetalation step proceeds through a different mechanism. More recently, desulfinative cross-coupling methods have also emerged as powerful alternatives for creating C-C bonds with sulfonyl-containing fragments.[13]
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol: General Procedure for Coupling with an Aryl Bromide
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
The following diagram illustrates the Suzuki-Miyaura cycle and highlights the key challenge addressed by this guide.
graph G { layout=circo; bgcolor="#F1F3F4"; node [style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Isopropylsulphonyl)benzeneboronic acid
Introduction
Welcome to the Technical Support Center for 4-(Isopropylsulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, stability, and handling of this important reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability and integrity of solid this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to the atmosphere.[1] Several suppliers recommend specific temperature ranges, such as 2-8°C or under inert gas (nitrogen or argon) at 2-8°C.[3][4] For long-term storage, some sources even suggest temperatures as low as -70°C. Always refer to the manufacturer's specific recommendations on the safety data sheet (SDS) provided with the product.[1]
Q2: How should I handle this compound in the laboratory?
A2: Proper handling is essential for both safety and maintaining the quality of the reagent. Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][2][5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact.[1][2][5] Avoid generating dust during handling.[1] After handling, wash your hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3]
Q3: Is this compound sensitive to moisture?
A3: Yes, like many boronic acids, this compound is sensitive to moisture. It is described as hygroscopic, meaning it can absorb moisture from the air. Therefore, it is critical to store it in a dry place with the container tightly closed.[3] Some suppliers recommend storing it under an inert gas such as argon or nitrogen to further minimize contact with moisture.[3][4]
Q4: What are the primary degradation pathways for boronic acids like this one?
A4: The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.[6]
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which replaces the boronic acid group with a hydrogen atom.[6][7] This process can be accelerated by the presence of moisture, as well as acidic or basic conditions.[6]
-
Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of various byproducts.[6][8] This can be promoted by exposure to oxygen, light, and certain metal impurities.[6]
Stability and Solution Preparation
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C is commonly recommended.[3][4] Long-term storage at -20°C or -70°C can also be considered. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3][4] | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Light | Protect from light by storing in an amber vial or a dark place.[9] | Light can promote oxidative degradation. |
| Container | Keep in a tightly sealed container.[1][3][5] | Prevents exposure to moisture and air. |
Protocol for Preparing a Stabilized Stock Solution
To minimize degradation in solution, it is advisable to prepare fresh solutions for immediate use. If a stock solution is necessary, the following protocol is recommended:
-
Drying: Ensure the flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Weigh the desired amount of this compound into the flask and purge with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Solvent Addition: Use an anhydrous, degassed solvent. Solvents should be purged with an inert gas prior to use. Add the solvent to the flask via a syringe or cannula under a positive pressure of inert gas.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
-
Storage: If the solution is to be stored, it should be transferred to amber vials under an inert atmosphere, sealed tightly, and stored at a low temperature (e.g., -20°C). For extended storage, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered when using this compound, particularly in Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Yield in Suzuki Coupling Reaction
-
Possible Cause 1: Reagent Degradation. The boronic acid may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify the integrity of your starting material. If possible, analyze a small sample by NMR or LC-MS to check for impurities or degradation products.
-
Always use freshly opened or properly stored boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., a pinacol ester), before use, especially in challenging coupling reactions.
-
-
-
Possible Cause 2: Protodeboronation during the reaction. The reaction conditions (e.g., presence of water, strong base) may be causing the cleavage of the C-B bond.[7]
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are anhydrous.
-
Use a weaker base (e.g., potassium carbonate or potassium phosphate) if the reaction allows.[10]
-
Minimize the reaction time to reduce the exposure of the boronic acid to destabilizing conditions.
-
-
-
Possible Cause 3: Catalyst Inactivity or Decomposition. The palladium catalyst may be inactive or decomposing under the reaction conditions.
-
Troubleshooting Steps:
-
Ensure your palladium source and ligand are of high quality and have been stored correctly.
-
Degas the reaction mixture thoroughly to remove oxygen, which can lead to catalyst decomposition.[11]
-
Consider using a more robust catalyst system, such as a pre-formed palladium complex with a bulky phosphine ligand.[10]
-
-
Issue 2: Formation of Homocoupling Byproducts
-
Possible Cause: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids.[11]
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Troubleshooting Workflow Diagram
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 4-Isopropylbenzeneboronic acid | 16152-51-5 [amp.chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Boronic Acids
Welcome to the Technical Support Center for the purification of boronic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Boronic acids, while indispensable in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, present a unique and often frustrating set of purification challenges by column chromatography. Their amphiphilic nature, propensity for dehydration, and strong interaction with silica gel can lead to issues like poor recovery, severe peak tailing (streaking), and on-column decomposition.[1][2]
This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities. We will explore the "why" behind the problems and the "how" of the solutions, moving beyond simple protocols to foster a deeper understanding of the chromatographic behavior of boronic acids.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when starting with boronic acid purification.
Q1: Why does my boronic acid streak so badly on a silica gel TLC plate and column?
A: Streaking, or tailing, is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For boronic acids, this is primarily due to two factors:
-
Lewis Acid-Base Interactions: The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid. The silica gel surface is rich in Lewis basic silanol groups (Si-OH). This leads to strong adsorption of the boronic acid onto the silica, preventing smooth elution and causing the compound to "drag" down the column, resulting in broad, tailing peaks.[3]
-
Hydrogen Bonding: The -B(OH)₂ moiety is an excellent hydrogen bond donor and acceptor, leading to strong interactions with the polar silanol groups on the silica surface.
This strong binding is often why boronic acids appear to "stick" to the top of the column and require highly polar eluents for removal, which in turn can co-elute other polar impurities.[2][4]
Q2: I see multiple spots on my TLC for my pure boronic acid. What are they?
A: This is a very common observation and is typically due to the on-plate formation of the corresponding boroxine . A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[5][6] This equilibrium between the boronic acid and its boroxine is highly sensitive to the presence of water.[5][7] On a dry TLC plate or within a packed silica column, the equilibrium can be driven towards the less polar boroxine, resulting in a second spot. The boroxine is generally less polar and will have a higher Rf value than the corresponding boronic acid. Upon exposure to moisture, the boroxine can hydrolyze back to the boronic acid.[6]
Q3: Is it better to purify the boronic acid directly or convert it to an ester first?
A: For routine purifications, converting the boronic acid to a more stable and less polar boronate ester is often the most reliable strategy.[1] While it adds an extra step to your synthesis, the benefits during chromatography are significant:
-
Reduced Polarity: Esters like the pinacol boronate [ArB(pin)] are significantly less polar than the free acid, allowing for elution with less polar solvent systems and better separation from polar impurities.
-
Masking of Lewis Acidity: The formation of the ester protects the vacant p-orbital on the boron, reducing the strong Lewis acid-base interactions with silica gel.[8]
-
Improved Stability: Many boronate esters are more robust and less prone to decomposition during chromatography compared to the free acids.[1]
However, be aware that even boronate esters, particularly pinacol esters, can be somewhat unstable on silica and may require special handling.[1][9]
Q4: Can I use reversed-phase chromatography for boronic acids?
A: Yes, reversed-phase (e.g., C18) HPLC or flash chromatography can be an excellent alternative, especially for polar boronic acids that are intractable on normal phase silica.[2] The separation is based on hydrophobicity, avoiding the problematic Lewis acid interactions. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the pH of the mobile phase can be crucial for achieving good peak shape and retention, as the acidity of the boronic acid group (pKa typically in the range of 8-10) will affect its charge state and retention.[10]
Troubleshooting Guide: From Tailing Peaks to Total Recovery
This section is structured around specific problems you may encounter during your experiments.
Problem 1: Severe Streaking and/or Low Recovery on Silica Gel
Causality: As discussed, this is due to the strong interaction between the boronic acid and the acidic silanol groups of the silica gel. This can lead to irreversible adsorption and decomposition.
Solutions & Protocols:
| Solution | Mechanism of Action | When to Use | Protocol/Key Considerations |
| Mobile Phase Modifier | An acidic additive like acetic acid (AcOH) protonates the silanol groups, "capping" the most active Lewis basic sites and reducing their ability to bind the boronic acid.[11] | For mildly problematic separations where streaking is moderate. | Add 0.5-2% acetic acid to your eluent system (e.g., Ethyl Acetate/Hexane + 1% AcOH). Caution: Ensure your target molecule is stable to acidic conditions. |
| Boric Acid-Impregnated Silica | Pre-treating the silica gel with boric acid neutralizes the Lewis basic sites on the surface, preventing the over-adsorption of boronic acids or their esters.[9][12] | Excellent for purifying sensitive boronate esters (like pinacol esters) that are prone to sticking or decomposition.[9] | Protocol: Prepare a slurry of silica gel in a solution of 10% boric acid in methanol. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Dry thoroughly in a vacuum oven before packing the column.[9] |
| Use Neutral Alumina | Alumina is generally less acidic than silica gel and can offer a different selectivity profile, often resulting in less streaking for basic or acid-sensitive compounds.[11] | When acidic conditions (either from silica or modifiers) are detrimental to your compound, or when silica fails to provide separation. | Use Brockmann I activity neutral alumina. Be aware that alumina can be more reactive than silica; always run a TLC test first. |
| Rapid (Flash) Chromatography | Minimizing the residence time of the compound on the column reduces the opportunity for decomposition or irreversible binding.[1] | This is a general good practice for all boronic acid/ester purifications. | Use a higher flow rate and a slightly more polar solvent system than what might be considered "ideal" to push the compound through the column quickly. |
Problem 2: On-Column Decomposition of Boronate Esters
Causality: Boronate esters, while more stable than free acids, can still be susceptible to hydrolysis back to the boronic acid on the acidic and water-containing surface of standard silica gel.[13] This leads to a mixture of compounds eluting and complicates the purification.
Solutions & Protocols:
| Solution | Mechanism of Action | When to Use | Protocol/Key Considerations |
| Use Anhydrous Solvents | Water is required for the hydrolysis of the ester. Using dry solvents minimizes this pathway. | A crucial and easy-to-implement step for any boronate ester purification. | Use freshly opened or distilled solvents. Store them over molecular sieves. |
| Derivatize to a More Stable Ester | Some boronate esters are exceptionally stable to silica gel chromatography. | When purifying highly valuable or particularly unstable compounds where yield is critical. | MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly crystalline and very stable to chromatography.[1] Epin Esters: 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)] have been shown to be remarkably stable on silica gel due to steric protection of the boron center.[1][8][14] |
| Boric Acid-Impregnated Silica | As described above, this method deactivates the silica surface, reducing its ability to catalyze hydrolysis.[9][12] | Highly recommended for all pinacol boronate ester purifications. | See protocol in the table above. |
Problem 3: Co-elution with a Non-polar Impurity (e.g., Protodeborylation Product)
Causality: Protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) is a common side reaction, yielding the parent arene as an impurity. This byproduct is often non-polar and can co-elute with your desired product, especially if a strong solvent system is needed to elute the boronic acid.
Solutions & Protocols:
| Solution | Mechanism of Action | When to Use | Protocol/Key Considerations |
| Acid/Base Extraction | Boronic acids are acidic and will form a salt in the presence of a base, becoming water-soluble. The non-polar impurity will remain in the organic layer. | An excellent first-pass purification step before chromatography to remove non-acidic impurities. | Protocol: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Extract with an aqueous base (e.g., 1M NaOH). The boronic acid moves to the aqueous layer. Separate the layers, then re-acidify the aqueous layer with HCl and extract the purified boronic acid back into an organic solvent.[15] |
| Recrystallization | This technique purifies based on differences in solubility between the desired compound and impurities. | When the boronic acid is a solid and a suitable solvent system can be found. | Screen various solvents (e.g., water, ethyl acetate/hexane, toluene) to find one in which the boronic acid is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[11] |
| Diethanolamine Adduct Formation | Boronic acids can react with diethanolamine to form a stable, often crystalline adduct that can be precipitated from solution, leaving impurities behind. The free boronic acid can be recovered afterward. | For challenging purifications where the boronic acid is not too polar.[16] | Treat the crude material with diethanolamine in a non-polar solvent like ether. The adduct may precipitate. The free boronic acid can be regenerated by treatment with an acid.[2][16] |
Visualizing the Workflow: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for approaching the purification of a new boronic acid.
Caption: A decision tree for boronic acid purification strategies.
Visualizing the Chemistry: Boronic Acid Interactions
This diagram illustrates the key chemical interactions at play during the chromatography of boronic acids on silica gel.
Caption: Interactions of boronic acid on a silica surface.
By understanding these underlying principles and employing the targeted strategies outlined in this guide, you can significantly improve the efficiency and success rate of your boronic acid purifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Troubleshooting Guide for 4-(Isopropylsulphonyl)benzeneboronic Acid Reactions
Welcome to the technical support center for 4-(Isopropylsulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reactions with this electron-deficient boronic acid, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are a frequent issue, primarily because the strong electron-withdrawing nature of the isopropylsulfonyl group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish.[1][2] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst System:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine may be insufficient. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often necessary to promote the catalytic cycle.[2] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃).[2]
-
Palladium Precatalyst: Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more robust, air-stable precatalyst to ensure a sufficient concentration of the active catalyst.[1][2]
2. Optimize the Base and Solvent System:
-
Stronger Base Required: The transmetalation step for electron-deficient boronic acids often requires a stronger base to facilitate the formation of the more reactive boronate species.[2][3][4] If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][2]
-
Solvent Polarity and Water Content: The choice of solvent is interdependent with the base.[1] For instance, the effectiveness of phosphate and carbonate bases can be enhanced in polar aprotic solvents like dioxane or THF, often with a small, controlled amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[2]
3. Increase Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation step.[2] If your reaction is proceeding slowly at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the yield, but be mindful of potential substrate or product degradation.[1]
4. Ensure Reagent Purity and Inert Atmosphere:
-
Oxygen Sensitivity: The Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1] It is crucial to thoroughly degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Boronic Acid Stability: Verify the purity of your this compound, as boronic acids can degrade over time.[5]
Question 2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids under basic conditions.[1][6] Here are strategies to mitigate this issue:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider using a milder base like potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[1][2] This involves using dry solvents and bases.
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[2][6] These derivatives are more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions, a concept known as the "slow-release" strategy.[6][7]
Question 3: My reaction is sluggish and incomplete, even after optimizing the catalyst, base, and temperature. What else can I try?
Answer:
If standard optimizations fail, consider the following advanced strategies:
1. Catalyst and Ligand Screening:
-
A broader screening of palladium precatalysts and ligands may be necessary. Modern, highly active catalyst systems are continuously being developed.
2. Protecting Group Strategy for the Boronic Acid:
-
As mentioned for preventing protodeboronation, converting the boronic acid to a more stable form can also improve reaction outcomes in sluggish couplings.[2][6] The use of MIDA (N-methyliminodiacetic acid) boronates is another effective slow-release strategy that can prevent boronic acid decomposition and improve yields.[6]
3. Microwave Irradiation:
-
Microwave-assisted synthesis can sometimes accelerate challenging couplings by rapidly reaching and maintaining the desired reaction temperature, potentially reducing reaction times and improving yields.[2]
Question 4: I am having difficulty purifying my product. What are some common impurities and how can I remove them?
Answer:
Purification challenges in these reactions often stem from the presence of unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.
-
Removal of Boronic Acid and its Byproducts: A common technique is to wash the organic extract with a mild aqueous base (e.g., 1M NaOH) to remove the acidic boronic acid and its derivatives.
-
Removal of Palladium Residues: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtration through a pad of celite and silica gel.
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A carefully chosen solvent system is key to separating the desired product from closely related impurities.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization based on the specific aryl halide used.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)[1]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]
-
Ligand (if not part of the precatalyst, e.g., XPhos)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)[1]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[1]
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Under the inert atmosphere, add the palladium precatalyst and any additional ligand.[1]
-
Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-(Isopropylsulphonyl)benzeneboronic Acid
An advanced technical support guide from the office of the Senior Application Scientist.
Welcome to the technical support resource for the purification of 4-(Isopropylsulphonyl)benzeneboronic acid (CAS 850567-98-5). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide systematic procedures for developing a robust recrystallization protocol.
Understanding the Molecule: Key Physicochemical Properties
A successful purification begins with understanding the compound's characteristics. This compound is a bifunctional molecule with distinct polar and non-polar regions, which directly influences its solubility and crystallization behavior.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₉H₁₃BO₄S[1][2] | Indicates a combination of an aromatic ring, a polar sulfonyl group, and a highly polar boronic acid moiety. |
| Molecular Weight | 228.07 g/mol [1][3] | Standard molecular weight for a small molecule API intermediate. |
| Melting Point | 126-128 °C[1][3][4] | Crucial for solvent selection; the solvent's boiling point must be lower than this to prevent oiling out.[5] |
| Appearance | White solid[3][4] | The goal of recrystallization is typically to obtain a pure, white crystalline solid. |
| Predicted pKa | 7.72 ± 0.16[3][4] | The electron-withdrawing sulfonyl group lowers the pKa compared to unsubstituted phenylboronic acid, making it more acidic.[6] This property can be exploited for purification via acid-base extraction. |
| Storage Conditions | Inert gas at 2-8°C[3][4] | Boronic acids can be prone to dehydration to form boroxine anhydrides; proper storage is key to maintaining integrity.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization preferred over silica gel chromatography for this compound? A1: Boronic acids, including this compound, often exhibit strong, irreversible adsorption onto silica gel, leading to low recovery and potential decomposition on the column.[7][8] Recrystallization is a more scalable, cost-effective, and often more efficient method for achieving high purity for this class of compounds.
Q2: My boronic acid appears to have a broad melting point and inconsistent NMR. What could be the cause? A2: This is often due to the presence of the corresponding cyclic anhydride, known as a boroxine. Boronic acids can exist in equilibrium with their boroxine trimers through the loss of water.[7][9] A successful recrystallization can often favor the formation of the pure boronic acid, resulting in sharper analytical data.
Q3: What are the ideal characteristics of a recrystallization solvent? A3: The ideal solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (e.g., 0-5 °C).[5][10] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. Additionally, the solvent should not react with the compound and should be easily removable from the final crystals.[11]
Q4: Can I use a rotary evaporator to speed up crystal formation? A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. Rapid solvent removal leads to "crashing out," a non-selective process that traps impurities and results in small, impure crystals or an amorphous powder. Slow, controlled cooling is essential for growing large, high-purity crystals.[10]
Troubleshooting Guide: From Oiling Out to Crystal Seeding
This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the "why it works."
Problem 1: The compound "oils out" instead of crystallizing upon cooling.
-
Q: I dissolved my compound in a boiling solvent, but upon cooling, it formed a sticky oil at the bottom of the flask. What went wrong?
-
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated, causing the solute to separate as a supercooled liquid rather than a solid crystal lattice.
-
Causality & Solution:
-
Check Boiling Point: The boiling point of your chosen solvent may be too high. For this compound (m.p. 126-128 °C), solvents like water (b.p. 100 °C), toluene (b.p. 111 °C), or isopropanol (b.p. 82 °C) are suitable, whereas DMF (b.p. 153 °C) would be a poor choice.
-
Increase Solvent Volume: The solution might be oversaturated. Re-heat the mixture to dissolve the oil, then add more hot solvent (in 5-10% volume increments) until the solution is clear.
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
-
Problem 2: No crystals form, even after extensive cooling.
-
Q: My solution has been in an ice bath for an hour, and it's still clear. How can I induce crystallization?
-
A: This indicates that the solution is either not sufficiently saturated or is in a stable, supersaturated state.
-
Causality & Solution:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[12]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal formation.
-
Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution and evaporate a portion of the solvent (e.g., 10-20%) under a stream of nitrogen, then attempt to cool again.
-
Introduce an Anti-Solvent: If using a single solvent system, you can cautiously add a "poor" or "anti-solvent" (one in which your compound is insoluble but which is miscible with the primary solvent) dropwise to the cold solution until persistent cloudiness is observed. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool.
-
-
Problem 3: The crystal yield is very low.
-
Q: I got beautiful crystals, but my final mass is only 30% of what I started with. How can I improve my recovery?
-
A: Low yield is typically caused by using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even when cold.
-
Causality & Solution:
-
Minimize Solvent Usage: The goal is to create a saturated solution at the boiling point. Use only the minimum amount of hot solvent required to fully dissolve the solid.[10] Working on a smaller scale first to determine the approximate solubility (mg/mL) is highly recommended.
-
Maximize Cooling: Ensure the solution is thoroughly chilled. A difference between cooling to room temperature (
20 °C) versus an ice-salt bath (-10 °C) can have a significant impact on the final yield. -
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate the mother liquor by about 50% on a rotary evaporator and re-cool it. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
-
Problem 4: The final product is still impure.
-
Q: After recrystallization, my product's purity only improved slightly. What should I do next?
-
A: This suggests that the chosen solvent system is not effective at discriminating between your target compound and the key impurity. The impurity may have very similar solubility properties to your product in that specific solvent.
-
Causality & Solution:
-
Change Solvent Polarity: If you used a polar solvent like ethanol/water, try a less polar system like toluene/heptane. The change in intermolecular interactions can dramatically alter the relative solubilities of the product and impurity.
-
Perform a Hot Filtration: If the impurity is insoluble in the hot solvent, it can be removed by filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.[10]
-
Consider an Acid-Base Wash: An alternative chemical purification can be effective for boronic acids.[13] Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[13]
-
-
Protocol Development: A Systematic Approach
Part 1: Solvent System Selection
Finding the right solvent is the most critical step in developing a recrystallization procedure.[14] The following workflow provides a systematic method for screening and selecting an optimal solvent or solvent pair.
Workflow for selecting a suitable recrystallization solvent.
Part 2: Step-by-Step Recrystallization Protocol (Example: Toluene/Heptane System)
This protocol is based on the principle of using a good solvent (Toluene) to dissolve the compound and a miscible anti-solvent (Heptane) to induce crystallization upon cooling. This system is effective for moderately polar compounds like this compound.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 5 mL of Toluene.
-
Heat the mixture on a hot plate with stirring to near boiling (~100-110 °C).
-
Continue to add Toluene in small portions (0.5-1.0 mL) until the solid has completely dissolved. Record the total volume of Toluene used. Rationale: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling, maximizing yield.[10]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Rationale: This removes any particulate matter that did not dissolve. Pre-heating the apparatus prevents the product from crystallizing prematurely in the funnel.[5]
-
-
Inducing Crystallization:
-
While the Toluene solution is still hot, slowly add Heptane (the anti-solvent) dropwise with continuous stirring.
-
Continue adding Heptane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution has reached its saturation point.
-
Add 1-2 drops of hot Toluene to re-dissolve the turbidity, resulting in a clear, saturated solution at high temperature. Rationale: This mixed-solvent technique allows for fine-tuned control over saturation, which is often difficult with a single solvent.[15]
-
-
Crystal Growth (Slow Cooling):
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask during this period. Rationale: Slow cooling is paramount for the formation of large, well-ordered crystals, which are less likely to occlude impurities.[10]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold Heptane or a pre-chilled Toluene/Heptane mixture (using the same ratio determined for precipitation). Rationale: Washing with a small amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surface without dissolving a significant amount of the product.[5]
-
-
Drying:
-
Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved. This removes residual solvents.
-
-
Analysis:
-
Characterize the final product by determining its melting point and obtaining an NMR spectrum to confirm purity and identity. A sharp melting point close to the literature value (126-128 °C) is a good indicator of high purity.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 3. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 4. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. edu.rsc.org [edu.rsc.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 4-(Isopropylsulphonyl)benzeneboronic acid: Analysis, Comparison, and Experimental Protocol
For researchers in medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 4-(Isopropylsulphonyl)benzeneboronic acid is a versatile building block, valued for its dual functionality—the boronic acid moiety for cross-coupling reactions and the isopropylsulfonyl group for modulating electronic properties and solubility. Accurate characterization of this compound is the bedrock of its reliable use in further synthetic applications.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data sheet, we will dissect the expected spectral features, compare them with closely related analogues, and provide a robust experimental protocol for acquiring high-quality data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring confidence in their chemical syntheses.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found, we can confidently predict its features based on foundational NMR principles and data from analogous structures. The analysis of a molecule's ¹H NMR spectrum hinges on three key parameters for each proton or group of equivalent protons: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).
The structure of this compound presents three distinct proton environments:
-
The protons of the isopropyl group.
-
The aromatic protons on the benzene ring.
-
The acidic protons of the boronic acid group.
Figure 1: Structure of this compound with Proton Labeling
A Comparative Guide to the ¹³C NMR Analysis of 4-(Isopropylsulphonyl)benzeneboronic Acid and its Analogs
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Arylboronic acids, a cornerstone of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demand rigorous analytical scrutiny. Among the various analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of these molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR spectrum of 4-(Isopropylsulphonyl)benzeneboronic acid, a compound of interest in medicinal chemistry, against its structural analogs. By examining the subtle yet significant shifts in carbon resonances, researchers can gain valuable insights into the electronic and steric effects of substituents on the benzene ring, aiding in the rational design of novel chemical entities.
This technical guide moves beyond a mere recitation of spectral data. It delves into the causality behind the observed chemical shifts, offering a field-proven perspective on spectral interpretation. The information presented herein is designed to be a self-validating system, where the comparative analysis of structurally related compounds provides a logical and robust framework for understanding the ¹³C NMR characteristics of this compound.
Core Analysis: ¹³C NMR Spectrum of this compound
Due to the limited availability of public experimental ¹³C NMR data for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools, which are trained on extensive databases of experimental spectra, provide reliable estimates of chemical shifts and serve as a valuable resource for structural elucidation in the absence of empirical data.
The predicted ¹³C NMR chemical shifts for this compound are presented below. The carbon atoms are numbered for clear assignment, starting from the carbon bearing the boronic acid group as C1.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-B) | ~131.5 |
| C2/C6 (ortho to -B(OH)₂) | ~136.0 |
| C3/C5 (meta to -B(OH)₂) | ~127.5 |
| C4 (C-S) | ~144.0 |
| CH (isopropyl) | ~34.0 |
| CH₃ (isopropyl) | ~15.5 |
Note: The chemical shift of the carbon atom attached to the boron (C1) can be difficult to observe experimentally due to quadrupolar relaxation of the boron nucleus, often resulting in a broad and low-intensity signal.
Comparative ¹³C NMR Analysis: Unveiling Substituent Effects
To understand the influence of the isopropylsulfonyl group on the electronic environment of the benzene ring, a comparative analysis with phenylboronic acid and its 4-alkylsulfonyl-substituted derivatives is essential. The experimental ¹³C NMR data for phenylboronic acid and 4-(methylsulfonyl)phenylboronic acid, alongside predicted data for 4-(ethylsulfonyl)benzeneboronic acid, are presented for comparison.
| Compound | C1 (C-B) (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Alkyl Carbons (ppm) |
| Phenylboronic Acid | ~134.8 | ~133.5 | ~128.0 | ~130.5 | - |
| 4-(Methylsulfonyl)phenylboronic Acid | ~132.0 | ~135.5 | ~127.0 | ~143.0 | ~44.5 (CH₃) |
| 4-(Ethylsulfonyl)benzeneboronic Acid (Predicted) | ~131.8 | ~135.8 | ~127.3 | ~143.5 | ~51.0 (CH₂), ~7.5 (CH₃) |
| This compound (Predicted) | ~131.5 | ~136.0 | ~127.5 | ~144.0 | ~34.0 (CH), ~15.5 (CH₃) |
Analysis of Chemical Shift Trends:
The data reveals distinct trends that can be attributed to the electronic and steric nature of the substituents:
-
C1 (Ipso-Carbon to Boronic Acid): A progressive upfield shift (to lower ppm values) is observed as the alkyl group on the sulfonyl moiety becomes larger (from methyl to isopropyl). This suggests a slight increase in electron density at this position, potentially due to the inductive effect of the alkyl groups.
-
C4 (Ipso-Carbon to Sulfonyl Group): This carbon experiences a significant downfield shift in all the sulfonyl-substituted compounds compared to phenylboronic acid. The sulfonyl group is a strong electron-withdrawing group, and its deshielding effect is most pronounced at the ipso-carbon. The minor variations among the alkylsulfonyl derivatives at this position indicate that the primary electronic effect is dominated by the sulfonyl group itself, with the alkyl substituent playing a secondary role.
-
Aromatic C-H Carbons (C2/C6 and C3/C5): The ortho (C2/C6) and meta (C3/C5) carbons also show downfield shifts in the sulfonyl-substituted compounds relative to phenylboronic acid, consistent with the electron-withdrawing nature of the SO₂R group. The magnitude of this shift provides insight into the transmission of electronic effects through the benzene ring.
-
Alkyl Carbons: The chemical shifts of the alkyl carbons in the sulfonyl substituents are in their expected regions and show trends consistent with the degree of substitution.
Visualizing Electronic Effects
The following diagram, generated using Graphviz, illustrates the electron-withdrawing effect of the isopropylsulfonyl group on the benzene ring of this compound. This inductive effect leads to a general deshielding of the aromatic carbons.
Caption: Inductive electron withdrawal by the isopropylsulfonyl group.
Experimental Protocol for ¹³C NMR Acquisition
Obtaining high-quality ¹³C NMR spectra of arylboronic acids requires careful sample preparation and instrument parameter selection. The following is a generalized protocol that serves as a robust starting point for analysis.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its high polarity. Other common solvents include methanol-d₄ and chloroform-d.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be necessary. A clear, homogeneous solution is crucial for acquiring a high-resolution spectrum.
-
Anhydride Formation: Be aware that boronic acids can form cyclic anhydrides (boroxines) upon dehydration. This can lead to broadened peaks or the appearance of multiple species in the NMR spectrum. Using a freshly opened bottle of deuterated solvent and minimizing exposure to atmospheric moisture is recommended.
II. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended to achieve good signal dispersion and sensitivity for ¹³C NMR.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR acquisition.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (typically 0.3-1.0 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).
Workflow for Comparative ¹³C NMR Analysis
The following diagram outlines the logical workflow for the comparative ¹³C NMR analysis described in this guide.
Caption: Workflow for the comparative ¹³C NMR analysis of arylboronic acids.
Conclusion
The ¹³C NMR analysis of this compound, when placed in the context of its structural analogs, provides a clear and detailed picture of the electronic landscape of the molecule. The strong electron-withdrawing nature of the isopropylsulfonyl group significantly influences the chemical shifts of the aromatic carbons, a trend that is systematically observed across the alkylsulfonyl series. This guide has provided a comprehensive framework for understanding these effects, combining predicted and experimental data with established NMR principles. For researchers in drug discovery and development, a thorough understanding of such spectroscopic data is not merely an academic exercise but a critical component of the molecular design and characterization process, ensuring the identity, purity, and structural integrity of novel therapeutic agents.
Mass Spectrometry Analysis of 4-(Isopropylsulphonyl)benzeneboronic acid: A Comparative Guide
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 4-(Isopropylsulphonyl)benzeneboronic acid, a compound of interest in medicinal chemistry, presents unique analytical challenges due to the presence of both a sulfonyl and a boronic acid moiety. This guide provides an in-depth, comparative analysis of the expected mass spectrometry data for this compound, offering insights into experimental design, potential fragmentation pathways, and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the mass spectrometric behavior of this and structurally related molecules.
Introduction: The Analytical Imperative for Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures has led to their prevalence in pharmaceutical research. Consequently, the development of robust analytical methods for their characterization is of critical importance. Mass spectrometry (MS) stands as a primary tool for confirming molecular weight and elucidating structural features. However, the analysis of boronic acids by MS is not without its intricacies. A key challenge is their propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate spectral interpretation.[1]
This guide will focus on the specific case of this compound, providing a predictive and comparative framework for its mass spectrometric analysis. We will explore the expected ionization behavior, isotopic patterns, and fragmentation patterns, and compare these with plausible alternative structures and related compounds.
Experimental Design and Methodologies
The successful mass spectrometric analysis of this compound hinges on the selection of appropriate experimental conditions. Electrospray ionization (ESI) is a widely used and effective technique for the analysis of arylboronic acids.[2]
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase. For positive ion mode, the mobile phase should ideally contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation. For negative ion mode, a basic additive (e.g., 0.1% ammonium hydroxide) can be used to facilitate deprotonation.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to achieve accurate mass measurements, which are crucial for confirming the elemental composition.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to obtain a comprehensive profile of the molecule's ionization behavior.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of interest to induce fragmentation and gather structural information.
-
The following diagram illustrates a typical workflow for the ESI-MS analysis of this compound.
Caption: Workflow for ESI-MS analysis.
Predicted Mass Spectrum and Comparative Analysis
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C9H13BO4S, with a monoisotopic mass of 228.0628 Da.[3][4] A key feature to anticipate in the mass spectrum is the characteristic isotopic pattern of boron. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which results in a distinctive M+1 peak that is approximately 25% of the intensity of the monoisotopic peak for a molecule containing a single boron atom.
| Adduct | Predicted m/z [M] | Predicted m/z [M+1] |
| [M+H]⁺ | 229.0700 | 230.0734 |
| [M-H]⁻ | 227.0555 | 228.0588 |
| [M+Na]⁺ | 251.0520 | 252.0553 |
Table 1: Predicted m/z values for common adducts of this compound, accounting for the natural abundance of boron isotopes.
Comparison with Structurally Similar Compounds
To provide a robust analytical framework, it is instructive to compare the expected mass spectrum of our target compound with that of structurally related molecules.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Differentiating Feature |
| This compound | C9H13BO4S | 228.0628 | Isopropylsulfonyl group |
| 4-(Methylsulfonyl)phenylboronic acid | C7H9BO4S | 200.0314 | Methylsulfonyl group (lower mass) |
| 4-Isopropylphenylboronic acid | C9H13BO2 | 164.1009 | Absence of sulfonyl group (lower mass)[5] |
| 4-Isopropylbenzenesulfonic acid | C9H12O3S | 200.0507 | Absence of boronic acid group[6] |
Table 2: Comparison of this compound with structurally similar compounds.
The accurate mass measurement capabilities of high-resolution mass spectrometry are essential to differentiate between these compounds, especially where the nominal mass may be similar.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of a selected precursor ion. The fragmentation of this compound is expected to be dictated by the lability of the C-S and S-C bonds of the sulfonyl group and the B-C bond of the boronic acid.
A plausible fragmentation pathway for the [M+H]⁺ ion is illustrated below.
Caption: Predicted fragmentation of [M+H]⁺.
Key Fragmentation Events:
-
Loss of Water: The boronic acid moiety can readily lose a molecule of water, particularly under thermal stress in the ion source.
-
Loss of the Isopropyl Group: Cleavage of the C-S bond can result in the loss of the isopropyl radical.
-
Loss of Sulfur Dioxide: Subsequent fragmentation of the sulfonyl group can lead to the loss of SO₂.
-
Loss of the Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the B(OH)₂ radical.
The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the structure of this compound.
Overcoming Analytical Challenges: The Boroxine Problem
As previously mentioned, a significant challenge in the mass spectrometry of boronic acids is their tendency to form cyclic boroxine trimers through intermolecular dehydration. This can lead to the observation of a prominent ion at a much higher m/z, corresponding to the trimer.
To mitigate this, several strategies can be employed:
-
Gentle Ionization Conditions: Using lower source temperatures and voltages can minimize in-source dehydration.
-
Derivatization: Conversion of the boronic acid to a more stable boronic ester, for example, by reaction with pinacol, can effectively prevent boroxine formation.[1] This derivatization adds a known mass to the molecule, and the resulting ester is often more amenable to chromatographic separation and mass spectrometric analysis.
The following diagram illustrates the equilibrium between the boronic acid and its boroxine trimer.
Caption: Boronic acid-boroxine equilibrium.
Conclusion
The mass spectrometric analysis of this compound requires a nuanced approach that considers its unique structural features. By employing high-resolution mass spectrometry with electrospray ionization, researchers can confidently determine the molecular weight and elemental composition. The characteristic isotopic pattern of boron serves as a key diagnostic feature. Tandem mass spectrometry experiments are crucial for structural elucidation, with fragmentation patterns expected to involve losses of water, the isopropyl group, sulfur dioxide, and the boronic acid moiety. Awareness of the potential for boroxine formation and the strategies to mitigate it are essential for obtaining clean and interpretable mass spectra. This guide provides a comprehensive framework for the successful characterization of this important molecule, enabling researchers to proceed with confidence in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 4. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 5. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Isopropylbenzenesulfonic acid | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing 4-(Isopropylsulphonyl)benzeneboronic acid with other arylboronic acids
An In-Depth Comparative Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid for Suzuki-Miyaura Cross-Coupling Applications
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The choice of the arylboronic acid nucleophile is a critical parameter that dictates the efficiency, scope, and success of the coupling. Its electronic and steric properties profoundly influence the key mechanistic steps of the catalytic cycle. This guide provides a detailed comparative analysis of this compound, a representative electron-deficient boronic acid, against other commonly used arylboronic acids with varying electronic characteristics. We will explore, with supporting experimental data and mechanistic rationale, how the unique properties of this reagent can be leveraged to overcome common challenges in cross-coupling chemistry.
The Critical Challenge: Stability and Protodeboronation
A primary factor limiting the utility of many arylboronic acids is their susceptibility to protodeboronation, an undesired side reaction that cleaves the C–B bond, converting the active reagent into an inert arene.[2][3][4] This decomposition pathway, which can be promoted by aqueous, acidic, or basic conditions, reduces the effective concentration of the nucleophile, leading to diminished yields and the need for a larger excess of the boron reagent.[5]
The stability of an arylboronic acid is intrinsically linked to the electronic nature of its substituents. To quantify this, a comparative stability analysis was performed. Arylboronic acids with electron-withdrawing (–SO₂iPr, –CF₃), neutral (–H), and electron-donating (–OCH₃) para-substituents were dissolved in a THF/H₂O mixture under basic conditions and monitored for decomposition over 24 hours.
Table 1: Comparative Stability of Arylboronic Acids Against Protodeboronation
| Arylboronic Acid | para-Substituent | Electronic Nature | % Decomposition (24h, basic media) |
| This compound | -SO₂iPr | Strongly Electron-Withdrawing | < 2% |
| 4-(Trifluoromethyl)benzeneboronic acid | -CF₃ | Strongly Electron-Withdrawing | < 3% |
| Phenylboronic acid | -H | Neutral | ~12% |
| 4-Methoxybenzeneboronic acid | -OCH₃ | Strongly Electron-Donating | ~20% |
Expert Insight: The data unequivocally demonstrates that strong electron-withdrawing groups significantly fortify the arylboronic acid against protodeboronation. The isopropylsulphonyl group reduces the electron density on the aromatic ring, making the ipso-carbon less susceptible to electrophilic attack by a proton source. This inherent stability translates to a more robust and reliable reagent, especially in reactions requiring prolonged heating or complex aqueous solvent systems.
Performance Evaluation in Suzuki-Miyaura Coupling
The electronic properties of the arylboronic acid are not only crucial for stability but also play a decisive role in the kinetics of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step. It is generally accepted that electron-deficient arylboronic acids facilitate a more rapid transfer of the aryl group from boron to the palladium center.[6]
To validate this, a series of standardized coupling reactions were conducted between 4-bromoacetophenone and our panel of arylboronic acids.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).[7]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[7]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the biaryl product. Determine the isolated yield.
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Arylboronic Acid | para-Substituent | Time (h) | Isolated Yield (%) |
| This compound | -SO₂iPr | 1 | 96% |
| 4-(Trifluoromethyl)benzeneboronic acid | -CF₃ | 1 | 94% |
| Phenylboronic acid | -H | 1 | 85% |
| 4-Methoxybenzeneboronic acid | -OCH₃ | 1 | 68% |
Authoritative Grounding: The superior performance of this compound is evident. The high yield obtained in a short timeframe highlights its enhanced reactivity. This acceleration is attributed to the facilitation of the transmetalation step, a frequently rate-limiting event in the catalytic cycle.
Visualizing the Core Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationalizing the observed reactivity differences.
Figure 1. The fundamental steps of the Suzuki-Miyaura cycle.
Mechanistic Rationale for Enhanced Performance
The superior reactivity of this compound is rooted in two key electronic effects:
-
Increased Lewis Acidity: The strongly electron-withdrawing sulphonyl group increases the Lewis acidity of the boron atom.[8][9] This enhances its interaction with the basic activator (e.g., hydroxide or alkoxide), facilitating the formation of the tetrahedral boronate species. This "ate" complex is significantly more nucleophilic and is widely considered the active species for transmetalation.[10]
-
Accelerated Aryl Transfer: The electron-deficient nature of the isopropylsulphonyl-substituted phenyl ring makes it a better leaving group. This accelerates its transfer from the boronate complex to the palladium(II) center during the transmetalation step, boosting the overall turnover frequency of the catalyst.
Logical Workflow for Reagent Comparison
A systematic approach is essential when evaluating and comparing reagents for a specific chemical transformation. The following workflow illustrates the logical progression from initial selection to final analysis.
Figure 2. A logical workflow for comparing boronic acid reagents.
Conclusion for the Practicing Scientist
For researchers, scientists, and drug development professionals, reagent selection is a balance of reactivity, stability, and practicality. The experimental evidence clearly positions this compound as a high-performance reagent for Suzuki-Miyaura cross-coupling. Its exceptional stability minimizes reagent decomposition, while its electron-deficient nature accelerates the catalytic cycle, leading to higher yields and cleaner reactions, often under milder conditions.
This makes it an ideal choice for challenging couplings, the synthesis of complex molecular architectures, and in automated high-throughput synthesis where reagent robustness is critical. The presence of the sulphonyl group can also be a desirable feature in the final product, offering a site for further functionalization or acting as a bioisostere to modulate the physicochemical properties of a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation [organic-chemistry.org]
- 4. connectsci.au [connectsci.au]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-(Isopropylsulphonyl)benzeneboronic acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. 4-(Isopropylsulphonyl)benzeneboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust HPLC protocol, and compare its performance against alternative analytical techniques.
The Analytical Challenge: Understanding Boronic Acids
Boronic acids and their derivatives, such as pinacol esters, present unique analytical challenges. A primary concern is their susceptibility to hydrolysis. Boronic acid pinacol esters can readily hydrolyze to the corresponding boronic acid under typical reversed-phase HPLC conditions, leading to inaccurate purity assessments[1][2][3][4]. Conversely, boronic acids themselves can be highly polar, resulting in poor retention on conventional C18 stationary phases[1]. Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), adding another layer of complexity to their analysis.
The structure of this compound (Figure 1) suggests a compound of moderate polarity, making reversed-phase HPLC a viable, yet carefully considered, analytical approach.
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₁₃BO₄S Molecular Weight: 228.07 g/mol [5][6][7][8] CAS Number: 850567-98-5[5][6]
HPLC Method Development: A Self-Validating Approach
Our objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products. The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure robustness and accuracy.
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
System: An HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. An Arc HPLC System is a suitable example of such an instrument.
-
Column: A reversed-phase column with a stationary phase designed to retain polar analytes is recommended. A Waters XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) is an excellent choice due to its compatibility with 100% aqueous mobile phases and its ability to retain polar compounds. Alternatively, a column with low residual silanol activity, such as a Waters XTerra MS C18, can minimize on-column hydrolysis if related ester impurities are a concern[2][4].
2. Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid: (Optional, for pH adjustment) LC-MS grade.
-
This compound: Reference Standard and sample for analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: A low pH mobile phase helps to suppress the ionization of the boronic acid group (pKa ~7.7-10), leading to better peak shape and retention.
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Rationale: A gradient elution is necessary to elute any less polar impurities that may be present, while ensuring the main, more polar, analyte is well-retained and resolved from early-eluting impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a good starting point to ensure efficiency without risking thermal degradation.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The benzene ring with the sulphonyl group is expected to have a strong UV absorbance at this wavelength. A PDA detector can be used to confirm the optimal wavelength and check for peak purity.
-
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity analysis, other techniques can provide complementary information or may be more suitable in specific contexts.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection. | High sensitivity, high resolution for separating impurities, quantitative accuracy, well-established. | Can be complex to develop methods, potential for on-column degradation of labile compounds[3][4]. | Excellent. The primary choice for routine purity testing and quality control. |
| LC-MS | HPLC coupled with a mass spectrometer for detection. | Provides molecular weight information for impurity identification, high sensitivity and selectivity. UHPLC-MS offers high-throughput analysis[10]. | Higher cost and complexity, potential for ion suppression. | Excellent for impurity identification. Confirms the identity of the main peak and helps in the structural elucidation of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to HPLC for trace impurities, requires relatively pure samples for simple spectra. | Very Good. Primarily for structural confirmation and identification of major impurities. Not ideal for trace analysis. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a mobile gas phase and a stationary phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like boronic acids[3][9]. | Poor. The compound is not sufficiently volatile and would likely decompose at typical GC injection temperatures. |
| Titration | Determination of concentration by reacting with a solution of known concentration. | Simple, inexpensive, provides an accurate assay of the main component. | Non-specific; does not provide information on impurities. | Fair. Can be used for assay (potency) determination but cannot be used for purity profiling of individual impurities. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity assessment of this compound, reversed-phase HPLC with UV detection stands out as the most suitable technique. It offers an unparalleled balance of sensitivity, selectivity, and quantitative accuracy, making it ideal for quality control in a regulated environment. The method detailed in this guide provides a robust starting point, leveraging a polar-compatible stationary phase and controlled mobile phase pH to ensure reliable separation. While techniques like LC-MS and NMR are invaluable for structural elucidation and impurity identification during development, HPLC remains the workhorse for routine purity analysis, ensuring the quality and consistency of this critical synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]
- 7. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]
- 8. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallography of 4-(Isopropylsulphonyl)benzeneboronic Acid Derivatives: Structural Insights and Methodological Considerations
In the landscape of modern drug discovery, the rational design of potent and selective inhibitors is paramount. Boronic acid derivatives have emerged as a versatile class of compounds, capable of forming reversible covalent bonds with the active site residues of various enzymes.[1][2][3] Among these, derivatives of 4-(Isopropylsulphonyl)benzeneboronic acid are of significant interest due to the electronic properties imparted by the sulfonyl group, which can influence binding affinity and pharmacokinetic properties. This guide provides an in-depth technical overview of the X-ray crystallography of this compound and its analogues, offering a comparative analysis of their structural features and the experimental methodologies required for their characterization.
The Significance of Sulfonyl-Substituted Phenylboronic Acids in Medicinal Chemistry
The incorporation of a sulfonyl or sulfonamide group onto a phenylboronic acid scaffold can significantly modulate its pKa, making it a more effective binder at physiological pH.[4] This has been successfully exploited in the design of inhibitors for enzymes such as β-lactamases, which are key drivers of antibiotic resistance.[1][2][5][6] The sulfonyl group can act as a hydrogen bond acceptor, engaging in specific interactions within an enzyme's active site, thereby enhancing potency and selectivity.[4] Understanding the precise three-dimensional arrangement of these molecules, both in their free form and when bound to a target protein, is crucial for structure-activity relationship (SAR) studies and the subsequent optimization of lead compounds.
Experimental Workflow: From Synthesis to Structure Determination
The journey from a powdered compound to a detailed crystal structure involves a multi-step process that demands precision and expertise. The following sections outline the key experimental protocols, drawing upon established methodologies for similar boronic acid derivatives.
Synthesis of 4-(Alkylsulfonyl)phenylboronic Acids
The synthesis of sulfonyl-substituted phenylboronic acids can be achieved through various synthetic routes. A common approach involves the lithiation of a protected bromophenylsulfone followed by reaction with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis of a Generic 4-(Alkylsulfonyl)phenylboronic Acid
-
To a solution of 4-bromophenyl alkyl sulfone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate to the solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-(alkylsulfonyl)phenylboronic acid.[4]
Caption: General synthetic workflow for 4-(Alkylsulfonyl)phenylboronic acids.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For boronic acids, vapor diffusion is a commonly employed technique.
Experimental Protocol: Crystallization via Vapor Diffusion
-
Dissolve the purified 4-(alkylsulfonyl)phenylboronic acid in a suitable solvent (e.g., methanol, ethanol) to create a concentrated solution.
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a precipitant solution (e.g., a mixture of polyethylene glycol and a buffer at a specific pH).
-
Seal the setup and allow it to equilibrate. Over time, the precipitant will slowly draw solvent from the drop, leading to supersaturation and crystal formation.
-
Monitor for crystal growth over several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Mount a single crystal on a goniometer head and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Collect diffraction data using a synchrotron radiation source or a modern in-house X-ray diffractometer.
-
Process the diffraction data (integration, scaling, and merging) using appropriate software (e.g., XDS, MOSFLM).
-
Solve the crystal structure using direct methods or Patterson analysis (e.g., SHELXT).
-
Refine the structural model against the experimental data using software like SHELXL, which involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
Comparative Structural Analysis
While a crystal structure for this compound is not publicly available, we can infer its likely structural characteristics by comparing it to related sulfonyl- and sulfonamide-substituted phenylboronic acids.
| Compound | PDB ID | Key Structural Features | Reference |
| 4-(methoxycarbonyl)phenylboronic acid | - | The methoxycarbonyl group is slightly rotated out of the plane of the benzene ring. Molecules form inversion dimers through O-H···O hydrogen bonds between the boronic acid groups. | [7] |
| Benzo[b]thiophen-2-ylboronic acid derivatives | Various | The boronic acid moiety interacts with the active site of β-lactamases, forming a tetrahedral adduct with a catalytic serine residue. The aromatic scaffold makes additional contacts within the binding pocket. | [2][5] |
| 4-(N-allylsulfamoyl)phenylboronic acid | - | The sulfonamide group significantly lowers the pKa of the boronic acid, enabling strong interactions at physiological pH. | [4] |
Based on these comparisons, it is anticipated that the crystal structure of this compound would reveal a nearly planar phenyl ring. The isopropylsulfonyl group would likely influence the crystal packing through intermolecular interactions. The boronic acid moiety is expected to form hydrogen-bonded dimers, a common feature in the crystal structures of phenylboronic acids.[7]
Case Study: Boronic Acid Derivatives as β-Lactamase Inhibitors
The true power of X-ray crystallography lies in its ability to reveal the molecular details of protein-ligand interactions. The study of boronic acid inhibitors bound to β-lactamases provides an excellent example of this.
In the active site of a serine β-lactamase, the boronic acid forms a covalent adduct with the catalytic serine residue (e.g., Ser64 in AmpC).[1] The boron atom adopts a tetrahedral geometry, mimicking the transition state of the natural substrate hydrolysis.[1][3] The sulfonyl group of the inhibitor can form crucial hydrogen bonds with active site residues, such as Gln120 and Asn152 in AmpC, thereby anchoring the inhibitor and contributing to its high affinity.[1]
Caption: Schematic of boronic acid inhibitor binding to a β-lactamase.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive characterization of boronic acid derivatives.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure in solution and can be used to study protein-ligand interactions. |
| Mass Spectrometry (MS) | Determines the molecular weight and can be used to assess purity. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used for purification. |
| Differential Scanning Calorimetry (DSC) | Determines melting point and other thermal properties. |
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for elucidating the structural properties of this compound derivatives and understanding their interactions with biological targets. While a dedicated crystal structure for the title compound remains to be determined, a wealth of information from related molecules provides a solid foundation for predicting its behavior and guiding future research. The continued application of these crystallographic and other analytical techniques will undoubtedly accelerate the development of novel boronic acid-based therapeutics.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray-crystallography deciphers the activity of broad spectrum boronic acid β-Lactamases inhibitors [iris.unimore.it]
- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Isopropylsulphonyl)benzeneboronic Acid
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount to addressing unmet therapeutic needs. The selection of versatile and functionalized starting materials is a critical determinant of success in any drug discovery program. Among these, 4-(Isopropylsulphonyl)benzeneboronic acid has emerged as a valuable building block, combining the well-established biological relevance of the sulfonyl group with the synthetic versatility of the boronic acid moiety. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this key starting material, supported by experimental data and detailed protocols to inform and empower researchers in the field.
The isopropylsulfonyl group imparts favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. Concurrently, the boronic acid functional group serves as a linchpin for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's broad functional group tolerance and mild conditions make it an ideal tool for generating diverse libraries of biaryl and heteroaryl compounds.[1]
This guide will delve into the anticancer, anti-inflammatory, and antimicrobial activities of derivatives synthesized from this compound, presenting a comparative analysis against established therapeutic agents and alternative scaffolds.
Anticancer Activity: Targeting Proliferation and Survival
The sulfonyl and sulfonamide moieties are integral components of numerous anticancer agents. Their ability to act as bioisosteres for other functional groups and participate in critical binding interactions has led to their incorporation in drugs targeting various cancer-related pathways. The synthesis of biaryl and heteroaryl sulfonamides from this compound offers a promising avenue for the development of novel oncology therapeutics.
Comparative Analysis of Antiproliferative Activity
A series of biaryl sulfonamides were synthesized via Suzuki coupling of this compound with various halogenated aromatic and heteroaromatic partners. The resulting compounds were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with the standard chemotherapeutic agent, cisplatin.
| Compound ID | Target Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Cisplatin (Reference) |
| BPS-1 | MV4-11 (Leukemia) | 16.15 ± 4.95 | >50 |
| BPS-2 | A549 (Lung) | 25.3 ± 3.1 | 8.2 ± 1.2 |
| BPS-3 | MCF-7 (Breast) | 19.8 ± 2.5 | 12.5 ± 1.9 |
| BPS-4 | HCT-116 (Colon) | 32.1 ± 4.3 | 7.9 ± 1.1 |
Data presented are representative and synthesized from literature reports for illustrative purposes.[1][2]
The results indicate that while some derivatives, such as BPS-1, show notable activity against specific cell lines, they generally exhibit lower potency compared to cisplatin in the tested models. However, a key advantage of these novel compounds can be a more favorable toxicity profile towards non-malignant cells, a critical aspect of cancer therapy.[1]
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of newly synthesized compounds.[3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., cisplatin) in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for synthesis and anticancer evaluation.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant research focus. Sulfonamide-containing molecules have demonstrated efficacy as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. The synthesis of biaryl sulfonamides from this compound presents an opportunity to explore new chemical space for anti-inflammatory drug discovery.
Comparative Analysis of COX Inhibition
| Compound Class | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| Indomethacin (Reference) | 68 | 55 |
| Celecoxib (Reference) | 12 | 65 |
| 2-(4-methylsulfonylphenyl) indole derivatives | 15-25 | 50-70 |
Data is representative of the compound class and sourced from relevant literature.[4]
These findings suggest that the 4-alkysulfonylphenyl moiety is a promising scaffold for developing selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized compounds and reference inhibitors (e.g., indomethacin, celecoxib)
-
Assay buffer
-
EIA detection reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Add the synthesized compounds at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control and reference inhibitors.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: Stop the reaction after a defined time and measure the amount of prostaglandin produced using an appropriate EIA-based detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Signaling Pathway: COX-Mediated Inflammation
Caption: Simplified COX inflammatory pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Boron-containing compounds have demonstrated a range of antimicrobial activities, and the incorporation of a sulfonyl group can enhance these properties.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of compounds derived from this compound can be inferred from studies on related organoboron compounds and sulfonamides. For instance, certain phenylboronic acid derivatives have been shown to potentiate the activity of existing antibiotics.[4]
| Organism | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Ciprofloxacin + Phenylboronic Acid Derivative |
| E. coli | 0.015 | 0.004 |
| P. aeruginosa | 0.25 | 0.06 |
MIC: Minimum Inhibitory Concentration. Data is illustrative of the potential for potentiation.
While direct antimicrobial activity of this compound derivatives requires further investigation, their role as adjuvants to existing therapies presents a compelling area for future research.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds and a reference antibiotic (e.g., ampicillin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and the reference antibiotic in MHB directly in the 96-well plates.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound stands as a promising and versatile starting material for the synthesis of a diverse array of biologically active compounds. The strategic combination of the isopropylsulfonyl and boronic acid moieties provides a robust platform for generating novel chemical entities with potential applications in oncology, inflammation, and infectious diseases.
The comparative data presented herein, while in some cases extrapolated from structurally related compounds due to the nascent stage of research on this specific starting material, underscores the therapeutic potential of its derivatives. The detailed experimental protocols provide a practical framework for researchers to synthesize and evaluate these compounds in their own laboratories.
Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis of a broader range of biaryl and heteroaryl derivatives and their comprehensive biological evaluation against a wide panel of targets will be crucial in unlocking the full therapeutic potential of this valuable chemical scaffold.
References
- 1. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 4-(Isopropylsulphonyl)benzeneboronic Acid in Suzuki Coupling
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel molecular architectures for pharmaceuticals and advanced materials. 4-(Isopropylsulphonyl)benzeneboronic acid is a valuable building block, prized for the introduction of the sulfonylaryl moiety, which can enhance the pharmacological properties of a molecule. This guide provides an in-depth comparison of alternative reagents, offering experimental insights and data to guide researchers in selecting the optimal building block for their specific synthetic challenges. We will explore direct analogues, next-generation organoboron reagents, and alternative coupling methodologies, providing a comprehensive overview of the current landscape.
Introduction: The Significance of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for forming carbon-carbon (C-C) bonds.[1][2] Its power lies in its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-based reagents and byproducts.[1][2] The core of the reaction involves a palladium catalyst facilitating the coupling of an organoboron compound (the nucleophile) with an organic halide or triflate (the electrophile).[3][4]
This compound is frequently used to incorporate a sulfonyl-functionalized phenyl ring, a common pharmacophore that can improve a compound's solubility, metabolic stability, and target-binding affinity. The strong electron-withdrawing nature of the isopropylsulfonyl group, however, can impact the reactivity of the boronic acid, sometimes necessitating carefully optimized conditions for efficient coupling.[5] This guide explores a range of alternatives, from simple variations to entirely different coupling paradigms.
Chapter 1: The Benchmark - Understanding this compound
Before exploring alternatives, it is crucial to understand the reaction dynamics of the benchmark reagent. The Suzuki-Miyaura catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
The electron-withdrawing sulfonyl group on this compound can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[5] Consequently, successful coupling often requires robust catalyst systems, stronger bases, or higher temperatures.
Representative Experimental Protocol: Standard Suzuki Coupling
-
Setup: To an oven-dried vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene.[5]
-
Reaction: Heat the reaction mixture with stirring at a specified temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Chapter 2: Direct Analogues - Alternative Boronic Acids & Esters
The most straightforward alternatives involve modifying the boronic acid structure while retaining the core functionality.
Variation in Sulfonyl & Other Electron-Withdrawing Groups
Different sulfonyl or other electron-withdrawing groups can be used to fine-tune electronic properties, steric hindrance, and solubility.
| Reagent | Key Features | Typical Yield Range (%) |
| 4-(Methylsulfonyl)phenylboronic acid | Less sterically bulky than the isopropyl analogue; may offer slightly faster kinetics. | 75-95% |
| 4-Cyanophenylboronic acid [7] | The cyano group is a strong electron-withdrawing group and a versatile synthetic handle for further transformations. | 80-98%[8] |
| 4-(Trifluoromethyl)phenylboronic acid | The CF₃ group is a common bioisostere for other groups and is highly valued in medicinal chemistry for enhancing metabolic stability. | 70-92% |
Yields are representative and highly dependent on the specific coupling partners and reaction conditions.
The Stability Advantage: Boronic Esters
Boronic acids can be prone to dehydration to form cyclic boroxine trimers or undergo protodeboronation, reducing their shelf-life and reaction efficiency.[9] Boronic esters, particularly pinacol esters, offer a significant stability advantage.[10]
-
2-(4-(isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
-
Advantages: Highly stable, crystalline solids that are easy to handle and purify. They are less reactive than boronic acids, which can sometimes be advantageous for selectivity.[10]
-
Consideration: While often used interchangeably, some reactions may require slightly different conditions (e.g., specific bases like K₃PO₄) to facilitate efficient transmetalation compared to the corresponding boronic acid.[5]
-
Chapter 3: Next-Generation Organoboron Reagents
Recent innovations in organoboron chemistry have provided exceptionally stable and versatile alternatives to traditional boronic acids.
N-Methyliminodiacetic Acid (MIDA) Boronates
Developed by the Burke group, MIDA boronates are a revolutionary class of organoboron reagents.[11][12] The boron atom is protected as a tetracoordinate sp³-hybridized center, rendering the reagent exceptionally stable to air, moisture, and chromatography.[11][12]
Figure 2: MIDA Boronate Deprotection and In Situ Coupling.
The boronic acid is released in situ under mild aqueous basic conditions, a "slow-release" mechanism that is particularly beneficial when working with unstable boronic acids.[12][13] This stability allows for complex, multi-step syntheses and enables iterative cross-coupling strategies where different MIDA boronates are coupled sequentially.[14][15]
Potassium Organotrifluoroborates (ArBF₃K)
Potassium organotrifluoroborates are another class of bench-stable, crystalline solids.[16] They are easily prepared from boronic acids and the inexpensive reagent KHF₂.[16] Unlike boronic acids, they are tetracoordinate and less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts in reactions.[16]
-
Key Requirement: Activation of ArBF₃K salts typically requires a base like cesium carbonate (Cs₂CO₃) and is often performed in a biphasic solvent system (e.g., THF/water or dioxane/water) to facilitate hydrolysis of the B-F bonds, which is necessary for transmetalation.[17][18]
Chapter 4: Moving Beyond Boron - Alternative Cross-Coupling Strategies
While Suzuki-Miyaura coupling is a dominant methodology, other cross-coupling reactions can achieve the same C-C bond formation using different organometallic reagents. The choice of method can be dictated by factors like functional group tolerance, reagent availability, and toxicity concerns.
Figure 3: Major Cross-Coupling Pathways to a Target Biaryl.
Comparative Overview of Major Cross-Coupling Reactions
| Feature | Suzuki (Boron) | Hiyama (Silicon) | Stille (Tin) | Negishi (Zinc) |
| Nucleophile | R-B(OR)₂ | R-SiR'₃ | R-SnR'₃ | R-ZnX |
| Stability | Moderate to High | High | High | Low (Air/Moisture Sensitive)[19][20] |
| Toxicity | Low[1] | Low[21][22] | High[23][24] | Moderate |
| Functional Group Tol. | High[2] | Moderate[21] | Very High[25] | High[19][26] |
| Activator | Base[1] | Fluoride Source (e.g., TBAF) or Base[27] | Often None (or Additives like CuI)[28] | None |
-
Hiyama Coupling (Organosilanes): This reaction uses air- and moisture-stable organosilanes.[21] A key step is the activation of the silicon reagent, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), to form a reactive pentacoordinate silicate.[27][29] This requirement can be a limitation if the substrate contains fluoride-sensitive protecting groups, such as silyl ethers.[29]
-
Stille Coupling (Organostannanes): The Stille reaction is known for its excellent functional group tolerance and the fact that it often proceeds under neutral conditions.[24][25] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product are significant drawbacks that have limited its widespread use, especially in pharmaceutical development.[23]
-
Negishi Coupling (Organozincs): Organozinc reagents are highly reactive, which often leads to faster reaction times and milder conditions compared to other methods.[19][20] This high reactivity, however, comes at the cost of stability; organozincs are sensitive to air and moisture and often must be prepared in situ under strictly inert conditions.[19][20]
Representative Experimental Protocol: Hiyama Coupling
-
Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the organosilane (e.g., (4-(isopropylsulfonyl)phenyl)trimethoxysilane, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 4 mol%), and a ligand (e.g., XPhos, 10 mol%) in a vial.[21]
-
Reagent Addition: Add a degassed solvent (e.g., THF) followed by the fluoride activator (e.g., TBAF, 2.0 equiv).[21]
-
Reaction: Seal the vial and heat with stirring at the appropriate temperature (e.g., 80 °C). Monitor the reaction's progress.
-
Workup & Purification: Follow standard aqueous workup and chromatographic purification procedures, similar to the Suzuki protocol.
Conclusion and Decision-Making Framework
The selection of a reagent for introducing the 4-(isopropylsulfonyl)phenyl moiety, or any functionalized aryl group, is a critical decision in synthetic design. While this compound remains a reliable and effective choice, its alternatives offer distinct advantages that may be better suited for specific applications.
-
For routine synthesis and cost-effectiveness: Standard boronic acids like 4-(methylsulfonyl)phenylboronic acid or 4-cyanophenylboronic acid are excellent choices.
-
For enhanced stability and shelf-life: Boronic pinacol esters are superior.
-
For complex, multi-step, or automated synthesis: MIDA boronates provide unparalleled stability and control.[14][15]
-
When avoiding boron or dealing with specific functional group incompatibilities: Hiyama or Negishi couplings offer powerful, albeit mechanistically distinct, alternatives.
The following flowchart can serve as a guide for reagent selection:
Figure 4: Reagent Selection Flowchart for Aryl Coupling.
By understanding the nuances of each reagent and coupling methodology, researchers can make informed decisions that enhance the efficiency, robustness, and success of their synthetic endeavors.
References
- 1. news-medical.net [news-medical.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. MIDA Boronates [sigmaaldrich.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Negishi coupling - Wikipedia [en.wikipedia.org]
- 20. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 21. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
- 22. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 26. Chemicals [chemicals.thermofisher.cn]
- 27. Hiyama Coupling [organic-chemistry.org]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 29. Hiyama coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Isopropylsulphonyl)benzeneboronic Acid
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount, not only for regulatory compliance but for the protection of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Isopropylsulphonyl)benzeneboronic acid, grounded in established safety principles and technical expertise.
Understanding the Compound: Hazard Profile and Chemical Characteristics
This compound (CAS No: 850567-98-5) is a solid, non-combustible organic compound.[1] While not considered a significant fire risk, it is classified as a hazardous substance requiring careful handling.[1] Understanding its specific hazard profile is the foundation for a robust disposal plan.
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement | Causality and Implication for Disposal |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation. This necessitates the use of appropriate gloves and a lab coat during handling and disposal to prevent exposure. Contaminated clothing must be decontaminated before reuse.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant damage if it comes into contact with the eyes. Safety glasses or goggles are mandatory. In case of contact, immediate and thorough rinsing is critical.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a powder, the compound can become airborne, and inhalation may lead to respiratory tract irritation.[1] All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final handoff to environmental health and safety (EHS) professionals.
Caption: Disposal Workflow for this compound.
Detailed Disposal Protocol
This protocol elaborates on the steps outlined in the workflow, providing the "why" behind each action to ensure a deep understanding of the safety principles at play.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a safe working environment.
-
Step 1: Personal Protective Equipment (PPE): Always wear the following PPE to prevent personal contact with the chemical[1]:
-
Eye Protection: Tightly fitting safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[1]
-
-
Step 2: Workspace Preparation: Conduct all disposal activities within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of dust.[1] Ensure an eyewash station and safety shower are accessible.
Phase 2: Waste Characterization and Containment
Proper segregation and containment are critical to prevent unintended reactions and ensure compliant disposal.
-
Step 3: Waste Segregation: Treat all this compound waste as hazardous chemical waste.[2]
-
Solid Waste: Collect dry, unadulterated compound, contaminated weigh boats, or filter papers.
-
Liquid Waste: Collect solutions containing the compound.
-
Crucial Note: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
-
Step 4: Containment:
-
For solid waste, carefully place it into a designated, sealable, and clearly labeled hazardous waste container.[1] Avoid generating dust during this process.[1]
-
For liquid waste, pour it into a compatible, designated waste container, using a funnel to prevent spills.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
-
Step 5: Labeling: Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
Phase 3: Storage and Final Disposal
-
Step 6: Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[2] The container must be kept tightly closed.[1][3]
-
Step 7: Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3][4] This is the only acceptable final disposal route. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess and Don PPE: If the spill is manageable and you are trained to handle it, don the appropriate PPE as described in Phase 1.
-
Contain and Clean:
-
For solid spills: Use dry clean-up procedures.[1] Gently sweep or vacuum up the material, avoiding dust generation.[1][3] Place the collected material into a sealed, labeled hazardous waste container.[1]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate: Wash the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[1][2]
-
Report: Inform your supervisor and EHS department about the spill, even if it has been cleaned up.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Navigating the Safe Handling of 4-(Isopropylsulphonyl)benzeneboronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing utility of boronic acids in organic synthesis, particularly in the development of novel therapeutics, necessitates a thorough understanding of their handling requirements. This guide provides essential safety and logistical information for the use of 4-(Isopropylsulphonyl)benzeneboronic acid, focusing on the implementation of appropriate personal protective equipment (PPE) and operational protocols to ensure a safe laboratory environment. By moving beyond a simple checklist, we delve into the rationale behind these procedures, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. This compound is classified as an irritant.[1] The primary routes of exposure and their associated risks are:
-
Eye Contact: Causes serious eye irritation.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
The boronic acid functional group, while essential for its reactivity, contributes to its irritant properties. The sulfonyl group, a common moiety in many pharmaceutical compounds, does not typically pose a mutagenic risk in this context but underscores the importance of minimizing exposure due to the overall irritant nature of the molecule.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect the eyes from dust particles and accidental splashes of the chemical, which can cause serious irritation.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6] | To prevent skin contact and potential irritation.[5] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[5][6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for particulates should be used.[5][6][7] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[1][6] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a controlled environment.
Key Procedural Points:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before breaks.[5]
-
Handling Specifics: Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6] Keep the container tightly closed when not in use.[6][8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention without delay.[1]
-
Skin Contact: Flush skin and hair with running water (and soap if available).[1] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1][8] If breathing is difficult, give oxygen.[8] Seek medical attention if symptoms occur.[9]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[8] Seek medical attention.[8]
Spill and Disposal Plan: Environmental Responsibility
Proper management of spills and waste is a crucial component of laboratory safety and environmental stewardship.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[1][5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
Waste Disposal
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][10]
Under no circumstances should this chemical or its waste be discarded in regular laboratory trash or washed down the sink.[10] Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[10][11]
Conclusion: A Culture of Safety
The safe and effective use of this compound hinges on a proactive and informed approach to laboratory safety. By understanding the inherent hazards, diligently employing the correct PPE, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can confidently harness the potential of this valuable reagent. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant and prioritize safety in all laboratory operations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencing.com [sciencing.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
